Bekanamycin sulfate
Description
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911592 | |
| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1966115-71-8, 70560-51-9 | |
| Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bekanamycin Sulfate: A Technical Guide to Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical and physical properties of bekanamycin sulfate, an important aminoglycoside antibiotic. The information is intended to support research, development, and quality control activities by providing detailed data, experimental context, and clear visual representations of its mechanism and handling.
Chemical Properties
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] It is a minor component of the kanamycin complex.[3] The sulfate salt form enhances its solubility in water, making it suitable for various applications, including parenteral administration.[4]
Table 1: Chemical Identification of this compound
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [3] |
| Molecular Formula | C₁₈H₃₉N₅O₁₄S | |
| Molecular Weight | 581.6 g/mol | |
| CAS Number | 29701-07-3 |
| Synonyms | Kanamycin B sulfate, Kanendomycin | |
Physical and Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in a dry, well-ventilated place.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white, odorless, crystalline powder | |
| Melting Point | Decomposes above 250°C | |
| Solubility in Water | Highly soluble; up to 50 mg/mL | |
| Solubility in Organic Solvents | Practically insoluble in ethanol, acetone, chloroform, ether, and ethyl acetate | |
| pH (1% aqueous solution) | 6.5 - 8.5 | |
| Stability | Aqueous solutions are stable for ~5 days at 37°C and for longer periods at 2-8°C. Sensitive to heat and light. |
| Hygroscopicity | Hygroscopic | |
Mechanism of Action
As an aminoglycoside antibiotic, this compound is bactericidal. Its primary mechanism involves the irreversible binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis through three main pathways:
-
Interference with the Initiation Complex: It prevents the formation of the ribosomal initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading: The binding causes a misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the polypeptide chain and the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: It blocks the movement of the ribosome along the mRNA strand, halting protein elongation.
This multifaceted disruption of protein synthesis leads to bacterial cell death.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
Protocol: Preparation of a Standard Aqueous Stock Solution
This protocol describes the preparation of a sterile aqueous stock solution of this compound, a common requirement for microbiology and cell culture applications.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile glassware (vial, beaker)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Analytical balance
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile container and add the required volume of sterile water to achieve the target concentration (e.g., 10-50 mg/mL). Agitate the solution gently until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting and Storage: Dispense the sterile-filtered solution into sterile, labeled cryovials or tubes. For long-term storage, keep the aliquots at 2-8°C. Aqueous solutions are stable for extended periods at this temperature.
Caption: Experimental workflow for preparing a sterile this compound solution.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the in vitro efficacy of this compound against a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound sterile stock solution
-
Bacterial isolate grown on appropriate agar medium (18-24 hours)
-
Sterile saline or broth for inoculum suspension
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Suspend several colonies of the bacterial isolate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except for a sterility control well) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a positive growth control well (broth + inoculum, no antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control well should show distinct turbidity.
References
The Structure-Activity Relationship of Bekanamycin Sulfate: A Technical Guide for Drug Development Professionals
Executive Summary
Bekanamycin sulfate, an aminoglycoside antibiotic, remains a critical tool in the fight against severe bacterial infections. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bekanamycin, offering researchers, scientists, and drug development professionals a comprehensive resource to guide the design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. Through a detailed examination of its mechanism of action, the impact of structural modifications, and established experimental protocols, this document serves as a foundational reference for the continued development of this important class of antibiotics.
Introduction
Bekanamycin, also known as kanamycin B, is a potent, broad-spectrum aminoglycoside antibiotic produced by Streptomyces kanamyceticus.[1] Its clinical utility is primarily against Gram-negative aerobic bacteria. However, the rise of antibiotic resistance and the inherent oto- and nephrotoxicity associated with aminoglycosides necessitate the development of new analogs with improved therapeutic profiles. A thorough understanding of the SAR of bekanamycin is paramount to achieving this goal. This guide synthesizes the current knowledge on bekanamycin's SAR, presenting key data, experimental methodologies, and visual representations of its molecular interactions and the workflow for analog development.
Mechanism of Action
The bactericidal activity of this compound stems from its ability to irreversibly bind to the 30S ribosomal subunit in bacteria.[2] This interaction disrupts protein synthesis through several mechanisms:
-
Inhibition of the Initiation Complex: Bekanamycin interferes with the proper formation of the translation initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: Binding of bekanamycin to the A-site of the 16S rRNA induces a conformational change that leads to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Obstruction of Translocation: The drug also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, thereby halting protein elongation.
The culmination of these effects is the accumulation of aberrant proteins and the cessation of essential protein synthesis, ultimately leading to bacterial cell death.
Below is a diagram illustrating the signaling pathway of bekanamycin's mechanism of action.
Caption: Mechanism of action of this compound.
Structure-Activity Relationship of Bekanamycin Analogs
The core structure of bekanamycin consists of a 2-deoxystreptamine (2-DOS) ring linked to two amino sugar moieties. Modifications at various positions on this scaffold have been shown to significantly impact its antibacterial activity, spectrum, and resistance profile.
Modifications at the 6''-Position
The 6''-hydroxyl group is a common site for modification. Studies have shown that substitution at this position can influence both potency and the ability to overcome enzymatic resistance.
-
Small Substituents: Derivatives with small substituents such as chloro, bromo, azido, and amino groups at the 6''-position generally retain acceptable antibacterial activity.[1]
-
Bulky Substituents: There is a negative correlation between the size of the 6''-substituent and antibacterial activity against sensitive Gram-positive and Gram-negative organisms.[1]
-
Cationic Amphiphiles: Attachment of linear alkyl chains (e.g., C12 and C14) via a thioether linkage at the 6"-position can lead to compounds with good antibacterial and antifungal activity. These derivatives may also be poorer substrates for aminoglycoside-modifying enzymes.
Modifications at Other Positions
Modifications at other positions, such as the 1-position of the 2-DOS ring and the 2'-position of the amino sugar, have also been explored, though with varying degrees of success. For instance, the introduction of a hydroxymethyl group at C-1, a modification successful in the gentamicin family, did not confer broad protection against inactivating enzymes in kanamycin B.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected bekanamycin analogs against common bacterial pathogens.
| Compound | Modification | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) | Reference |
| Kanamycin A | Parent | 1 | 2 | 4 | [3] |
| 6''-amino-6''-deoxykanamycin A | 6''-NH₂ | 1 | 2 | 4 | |
| 6''-(2-aminoethyl)amino-6''-deoxykanamycin A | 6''-NH(CH₂)₂NH₂ | 1 | 2 | 4 | |
| 6''-guanidino-6''-deoxykanamycin A | 6''-NHC(=NH)NH₂ | 0.5 | 2 | 4 | |
| 6''-acetamido-6''-deoxykanamycin A | 6''-NHCOCH₃ | >64 | >64 | >64 | |
| Kanamycin B (Bekanamycin) | Parent | 0.5 | 1 | 2 | |
| 6''-chloro-6''-deoxykanamycin B | 6''-Cl | 1 | 1 | 4 | |
| 6''-azido-6''-deoxykanamycin B | 6''-N₃ | 1 | 1 | 4 | |
| 6''-amino-6''-deoxykanamycin B | 6''-NH₂ | 1 | 1 | 4 |
Experimental Protocols
General Synthesis of 6''-Modified Kanamycin A Analogs
The synthesis of 6''-modified kanamycin A derivatives typically involves a multi-step process:
-
Protection of Amino Groups: The amino groups of kanamycin A are first protected, commonly with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, to prevent their reaction in subsequent steps.
-
Activation of the 6''-Hydroxyl Group: The primary hydroxyl group at the 6''-position is then activated by introducing a good leaving group, such as a triisopropylbenzenesulfonyl (TIBS) group.
-
Nucleophilic Substitution: The activated 6''-position is then subjected to nucleophilic substitution with the desired amine, azide, or other nucleophile to introduce the new functional group.
-
Deprotection: Finally, the protecting groups on the amino functions are removed under acidic conditions to yield the final modified kanamycin A analog.
For a detailed synthetic scheme and procedures, refer to the work by Golovina et al. (2023).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used technique.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
This compound and its analogs
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase and then diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL) in MHB.
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in MHB in a 96-well plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Workflow for a Bekanamycin SAR Study
A typical SAR study for bekanamycin involves a systematic workflow to identify and optimize new antibiotic candidates.
Caption: A typical workflow for a bekanamycin SAR study.
Conclusion
The structure-activity relationship of this compound is a complex but crucial area of research in the development of new aminoglycoside antibiotics. Modifications, particularly at the 6''-position, have shown promise in enhancing antibacterial activity and overcoming resistance mechanisms. This technical guide has provided a comprehensive overview of the key SAR principles, quantitative data, and experimental methodologies relevant to bekanamycin. By leveraging this knowledge, researchers and drug development professionals can more effectively design and synthesize novel bekanamycin analogs with improved therapeutic potential, ultimately contributing to the fight against infectious diseases.
References
- 1. New derivatives of kanamycin B obtained by modifications and substitutions in position 6". 1. Synthesis and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bekanamycin Sulfate Biosynthesis Pathway in Streptomyces kanamyceticus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, a potent aminoglycoside antibiotic produced by Streptomyces kanamyceticus, has been a cornerstone in the treatment of various bacterial infections. Its biosynthesis is a complex process orchestrated by a dedicated gene cluster, leading to the production of several kanamycin variants, primarily kanamycin A and B. Bekanamycin is the international non-proprietary name for kanamycin B. This technical guide provides a comprehensive overview of the bekanamycin (kanamycin B) sulfate biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and regulatory mechanisms. It consolidates current understanding, including the resolution of the linear versus parallel pathway debate, and presents key quantitative data from metabolic engineering studies. Furthermore, this guide offers detailed experimental protocols for the investigation of this pathway and visualizes the core biological and experimental processes for enhanced clarity.
The Kanamycin Biosynthetic Gene Cluster
The biosynthesis of kanamycin in Streptomyces kanamyceticus is encoded by a well-characterized gene cluster. Sequencing of the genomic DNA of S. kanamyceticus has revealed a cluster spanning approximately 47 kb and containing around 40 open reading frames (ORFs).[1][2] These genes encode the enzymes directly involved in the synthesis of the kanamycin molecule, as well as proteins responsible for regulation, resistance, and transport.[1][2] Industrial production strains of S. kanamyceticus often exhibit amplification of this entire gene cluster, with some strains containing over 36 copies, leading to significantly increased kanamycin yields.[3]
The Bekanamycin (Kanamycin B) Biosynthesis Pathway
The key enzymatic steps are as follows:
-
2-Deoxystreptamine (2-DOS) Synthesis: The pathway initiates with the synthesis of the central aminocyclitol core, 2-DOS, from glucose-6-phosphate. A key enzyme in this initial phase is 2-deoxy-scyllo-inosose synthase, encoded by the kanA gene.
-
First Glycosylation: The 2-DOS core is then glycosylated to form a pseudodisaccharide.
-
Formation of Kanamycin B (Bekanamycin): A series of subsequent enzymatic modifications, including amination and other tailoring steps, leads to the formation of kanamycin B.
-
Conversion to Kanamycin A: Kanamycin B serves as the direct precursor to kanamycin A. This conversion is catalyzed by two key enzymes:
-
KanJ (Kanamycin B dioxygenase): This enzyme catalyzes the oxidative deamination of the C2' position of kanamycin B.
-
KanK (NADPH-dependent reductase): The intermediate product from the KanJ reaction is then reduced by KanK to yield kanamycin A.
-
The debate between a linear and a parallel biosynthesis pathway has been a significant point of discussion. While some studies suggested the possibility of two independent parallel pathways leading to kanamycin A and B, gene knockout experiments have provided strong evidence for a linear pathway where kanamycin A is derived from kanamycin B. Specifically, the disruption of the kanJ gene leads to the accumulation of kanamycin B and the cessation of kanamycin A production.
Quantitative Data from Metabolic Engineering Studies
Metabolic engineering of S. kanamyceticus has provided valuable quantitative insights into the biosynthesis pathway and has been instrumental in optimizing the production of specific kanamycin variants.
| Genetic Modification | Strain | Kanamycin B Yield (μg/mL) | Fold Change vs. Original Strain | Reference |
| kanJ disruption | S. kanamyceticus ΔkanJ | 3268 ± 255 | 12-fold increase | |
| Overexpression of kanJ and kanK (3 copies) | S. kanamyceticus | 128 ± 20 | 54% decrease |
These studies demonstrate that by manipulating the expression of key genes like kanJ and kanK, it is possible to significantly alter the production profile of kanamycin A and B. The disruption of kanJ effectively creates a high-yield bekanamycin-producing strain, while its overexpression, along with kanK, minimizes the accumulation of bekanamycin as a byproduct in kanamycin A production.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of the bekanamycin biosynthesis pathway.
Gene Knockout in Streptomyces kanamyceticus using CRISPR-Cas9
This protocol outlines the steps for targeted gene deletion, such as kanJ, in S. kanamyceticus.
Materials:
-
S. kanamyceticus strain
-
E. coli ET12567/pUZ8002 donor strain
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2)
-
Oligonucleotides for guide RNA (gRNA) and homologous recombination arms
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Media: LB, TSB, MS agar, ISP4
Procedure:
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a 20-bp gRNA sequence specific to the target gene (kanJ) using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for the gRNA.
-
Clone the annealed gRNA into the CRISPR-Cas9 vector.
-
Amplify ~1 kb upstream and downstream homologous arms flanking the target gene from S. kanamyceticus genomic DNA.
-
Clone the homologous arms into the gRNA-containing CRISPR-Cas9 vector.
-
-
Intergeneric Conjugation:
-
Transform the final CRISPR-Cas9 construct into the E. coli donor strain ET12567/pUZ8002.
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with antibiotic-free LB medium.
-
Prepare a spore suspension of S. kanamyceticus.
-
Mix the E. coli donor cells and S. kanamyceticus spores and plate on MS agar.
-
Incubate at 30°C for 16-20 hours.
-
Overlay the plates with water containing nalidixic acid (to kill E. coli) and apramycin (to select for exconjugants).
-
Incubate at 30°C for 5-7 days until exconjugant colonies appear.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the exconjugants.
-
Perform PCR analysis using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the precise deletion.
-
Heterologous Expression of Kanamycin Biosynthesis Genes
This protocol describes the expression of the kanamycin gene cluster in a heterologous host, such as Streptomyces venezuelae.
Materials:
-
Cosmid or plasmid containing the kanamycin gene cluster
-
S. venezuelae host strain
-
E. coli ET12567/pUZ8002 donor strain
-
Appropriate antibiotics
-
Media: LB, TSB, MS agar, production medium
Procedure:
-
Preparation of the Expression Construct:
-
Ligate the kanamycin gene cluster into a suitable expression vector that can replicate in Streptomyces.
-
-
Intergeneric Conjugation:
-
Follow the intergeneric conjugation protocol as described in Section 4.1, using the expression construct and the S. venezuelae host strain.
-
-
Cultivation and Analysis:
-
Inoculate a confirmed exconjugant into a suitable production medium.
-
Incubate under appropriate conditions for kanamycin production.
-
Extract the culture broth and analyze for the presence of kanamycin and its intermediates using HPLC.
-
HPLC Analysis of Kanamycin
This protocol provides a method for the quantitative analysis of kanamycin A and B.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: e.g., a mixture of sodium perchlorate and acetonitrile, adjusted to an acidic pH.
-
Kanamycin A and B standards
-
Culture broth samples
Procedure:
-
Sample Preparation:
-
Centrifuge the culture broth to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample and standards.
-
Run the HPLC with a suitable gradient or isocratic method.
-
Detect the kanamycin peaks using a suitable detector (e.g., refractive index or mass spectrometry).
-
-
Quantification:
-
Generate a standard curve using the peak areas of the kanamycin A and B standards.
-
Calculate the concentration of kanamycin A and B in the samples based on the standard curve.
-
Conclusion
The biosynthesis of bekanamycin sulfate in Streptomyces kanamyceticus is a well-defined process, with a linear pathway now established as the primary route for the production of kanamycin A from its precursor, kanamycin B. The complete sequencing of the biosynthetic gene cluster and the characterization of key enzymes have paved the way for targeted metabolic engineering strategies. These approaches have not only enhanced our understanding of the pathway's regulation and flux but have also led to the development of strains with significantly improved yields of specific kanamycin congeners. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and manipulate this important biosynthetic pathway for applications in drug discovery and development.
References
- 1. Development and optimization of an intergeneric conjugation system and analysis of promoter activity in Streptomyces rimosus M527 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous expression of oxytetracycline biosynthetic gene cluster in Streptomyces venezuelae WVR2006 to improve production level and to alter fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, also known as kanamycin B, is a member of the aminoglycoside class of antibiotics. It exhibits a broad spectrum of bactericidal activity, primarily targeting aerobic Gram-negative bacteria, with some efficacy against Gram-positive organisms. Its mechanism of action involves the irreversible binding to the 30S ribosomal subunit of bacteria, leading to the disruption of protein synthesis. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing available quantitative susceptibility data, outlining standardized experimental protocols for its evaluation, and visualizing key biological and experimental pathways.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis.[1] The primary target is the bacterial 30S ribosomal subunit.[1] The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit disrupts the translation process in three main ways:
-
Inhibition of the Initiation Complex: It interferes with the proper formation of the initiation complex, a critical first step in protein synthesis.[1]
-
mRNA Misreading: The presence of the antibiotic in the A-site causes a misreading of the mRNA codons by the ribosome. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or potentially toxic proteins.[1]
-
Obstruction of Translocation: Bekanamycin obstructs the translocation of the ribosome along the mRNA strand, which effectively halts protein elongation.[1]
This multifaceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in bacterial cell death.
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum
Bekanamycin demonstrates activity against a wide range of bacteria. However, its clinical use is often focused on infections caused by aerobic Gram-negative bacilli. It is important to note that specific Minimum Inhibitory Concentration (MIC) values can vary significantly between bacterial strains. Much of the available susceptibility data is for kanamycin, a mixture of kanamycin A, B (bekanamycin), and C.
Quantitative Susceptibility Data
Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Reported Activity | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Potent | 4.5 (single isolate) | Data not available | Data not available |
| Pseudomonas aeruginosa | Potent | Data not available | Data not available | Data not available |
| Klebsiella species | Potent | Data not available | Data not available | Data not available |
| Enterobacter aerogenes | Active | Data not available | Data not available | Data not available |
| Proteus species | Active | Data not available | Data not available | Data not available |
| Serratia marcescens | Active | Data not available | Data not available | Data not available |
| Acinetobacter species | Active | Data not available | Data not available | Data not available |
| Shigella species | Active | Data not available | Data not available | Data not available |
| Salmonella species | Active | Data not available | Data not available | Data not available |
| Haemophilus influenzae | Active | Data not available | Data not available | Data not available |
| Neisseria gonorrhoeae | Active | Data not available | Data not available | Data not available |
Table 2: Antibacterial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Reported Activity | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Active | 3.5 (single isolate) | Data not available | Data not available |
| Staphylococcus epidermidis | Active | Data not available | Data not available | Data not available |
Table 3: Activity of Kanamycin Against Mycobacterium tuberculosis
| Strain Status | Number of Strains | MIC Range (µg/mL) |
| Kanamycin-susceptible | 37 | ≤ 2.5 |
| Kanamycin-resistant | 35 | ≥ 5.0 |
| Data from a study using a microplate Alamar blue colorimetric method. |
Mechanisms of Bacterial Resistance
Resistance to bekanamycin, as with other aminoglycosides, can develop through several key mechanisms.
-
Enzymatic Modification: This is the most prevalent mechanism of acquired resistance. Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. The primary classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
Aminoglycoside Phosphotransferases (APHs)
-
-
Ribosomal Alterations: Mutations in the genes encoding the 16S rRNA or ribosomal proteins can alter the binding site of bekanamycin, thereby reducing its affinity and rendering it less effective.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can decrease the uptake of the antibiotic. Additionally, some bacteria possess efflux pumps that actively transport bekanamycin out of the cell, preventing it from reaching a sufficient intracellular concentration.
Figure 2: Key bacterial resistance pathways to bekanamycin.
Experimental Protocols for Susceptibility Testing
The in vitro susceptibility of bacteria to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC). The standard methods for MIC determination are broth dilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Methodology:
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of concentrations.
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours.
-
A suspension is prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.
Methodology:
-
Preparation of Antimicrobial Plates:
-
A stock solution of this compound is prepared.
-
A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C.
-
The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Figure 3: Experimental workflow for MIC determination.
Conclusion
This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy. The emergence of resistance through enzymatic modification, target site alteration, and reduced drug accumulation remains a critical area of ongoing research and surveillance for maintaining the clinical utility of bekanamycin and other aminoglycosides. This guide serves as a foundational resource for professionals engaged in the study and development of antimicrobial agents.
References
Navigating Resistance: A Technical Guide to Bekanamycin Sulfate's Efficacy Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which gram-negative bacteria develop resistance to bekanamycin sulfate, a potent aminoglycoside antibiotic. Understanding these resistance pathways is paramount for the development of novel antimicrobial strategies and the preservation of the efficacy of existing antibiotic arsenals. This document outlines the primary modes of resistance, presents quantitative data on resistance levels, details relevant experimental protocols, and visualizes the complex interplay of resistance mechanisms.
Core Mechanisms of Resistance to this compound
Gram-negative bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound. These mechanisms can be broadly categorized into three primary types: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduction of intracellular drug concentration via efflux pumps or decreased permeability.[1]
Enzymatic Modification
The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic inactivation of the drug by Aminoglycoside Modifying Enzymes (AMEs).[2][3] These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations.[4][5] AMEs catalyze the covalent modification of the bekanamycin molecule at its hydroxyl (-OH) or amino (-NH2) groups, thereby preventing its binding to the 30S ribosomal subunit.
There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotidyl group (e.g., AMP) from ATP to a hydroxyl group on the antibiotic.
The specific type of AME present determines the resistance profile to different aminoglycosides.
Alteration of the Ribosomal Target
Bekanamycin exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. Resistance can arise through modifications of this target site that reduce the binding affinity of the drug.
-
16S rRNA Methylation: An increasingly reported mechanism of high-level resistance to a broad range of aminoglycosides, including bekanamycin, is the methylation of the 16S rRNA. This modification is carried out by 16S rRNA methyltransferases, which are encoded by genes often found on mobile genetic elements. Methylation of specific nucleotides within the A-site, such as G1405 or A1408, sterically hinders the binding of aminoglycosides. This mechanism confers a very high level of resistance that cannot be overcome by increasing the antibiotic dosage.
-
Ribosomal Protein Mutations: Although less common for aminoglycosides other than streptomycin, mutations in ribosomal proteins, such as S12, can also confer resistance by altering the structure of the antibiotic binding site.
Reduced Intracellular Drug Concentration
Gram-negative bacteria can limit the intracellular accumulation of bekanamycin through two main strategies:
-
Efflux Pumps: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of multi-drug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can contribute to bekanamycin resistance by reducing its concentration at the ribosomal target. The AcrAB-TolC efflux system in E. coli is a well-characterized example capable of extruding aminoglycosides.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of aminoglycosides into the periplasmic space, thereby limiting their access to the inner membrane and subsequent transport into the cytoplasm.
Quantitative Data on Bekanamycin Resistance
The level of resistance to bekanamycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC values and the prevalence of common resistance mechanisms.
Table 1: Representative MIC Values for Bekanamycin
| Bacterial Species | Resistance Mechanism | Bekanamycin MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible | 4 | |
| Klebsiella pneumoniae | AME Production | ≥16 | |
| Pseudomonas aeruginosa | 16S rRNA Methyltransferase | ≥256 | |
| Acinetobacter baumannii | Efflux Pump Overexpression | >64 |
Note: MIC values can vary significantly between strains and are dependent on the specific resistance determinants present.
Table 2: Prevalence of Aminoglycoside Modifying Enzymes (AMEs) in Gram-Negative Isolates
| Enzyme Class | Specific Enzyme | Prevalence in Resistant Isolates | Reference |
| Acetyltransferases (AACs) | aac(6')-Ib | Most Prevalent AME | |
| aac(3)-I | Common | ||
| aac(3)-II | Common | ||
| Phosphotransferases (APHs) | aph(3')-VI | Frequent | |
| Nucleotidyltransferases (ANTs) | ant(2")-I | Less Common |
Experimental Protocols
Accurate characterization of bekanamycin resistance requires standardized and reproducible experimental methodologies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is widely used to determine the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Antimicrobial Solution:
- Prepare a stock solution of this compound in sterile deionized water (e.g., 10 mg/mL).
- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the serially diluted bekanamycin with the prepared bacterial suspension.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation:
- The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Detection of Aminoglycoside Modifying Enzymes (AMEs) by PCR
Molecular methods such as Polymerase Chain Reaction (PCR) are used to detect the presence of genes encoding AMEs.
1. DNA Extraction:
- Isolate genomic DNA from the bacterial strain of interest using a commercial DNA extraction kit or standard protocols (e.g., boiling lysis or phenol-chloroform extraction).
2. PCR Amplification:
- Design or obtain specific primers targeting known AME genes (e.g., aac(6')-Ib, aph(3')-VI).
- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted template DNA.
- Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the specific primer set.
3. Gel Electrophoresis:
- Analyze the PCR products by agarose gel electrophoresis.
- Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).
- The presence of a band of the expected size indicates the presence of the targeted AME gene.
4. Confirmation (Optional):
- For confirmation, the PCR product can be purified and sequenced to verify the identity of the amplified gene.
Protocol 3: Phenotypic Detection of Efflux Pump Activity
This protocol uses an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to bekanamycin resistance.
1. MIC Determination with and without an EPI:
- Determine the MIC of bekanamycin for the test organism using the broth microdilution method as described in Protocol 1.
- Simultaneously, determine the MIC of bekanamycin in the presence of a sub-inhibitory concentration of a known efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP).
2. Interpretation:
- A significant reduction (e.g., four-fold or greater) in the MIC of bekanamycin in the presence of the EPI is indicative of active efflux of the antibiotic by the test organism.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of bekanamycin resistance and a typical experimental workflow for their identification.
Caption: Core mechanisms of bekanamycin resistance in gram-negative bacteria.
Caption: Experimental workflow for identifying bekanamycin resistance mechanisms.
References
A Comparative Analysis of Bekanamycin Sulfate and Kanamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the chemical structures of bekanamycin sulfate and kanamycin A. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their structural differences, physicochemical properties, and relevant experimental protocols.
Core Structural Differences
Kanamycin A is the major component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus. Bekanamycin, also known as kanamycin B, is a structurally similar aminoglycoside antibiotic and a precursor to kanamycin A.[1][2] The fundamental chemical distinction between these two molecules lies in the substituent at the C2' position of the 2-deoxystreptamine ring. Kanamycin A possesses a hydroxyl (-OH) group at this position, whereas bekanamycin (kanamycin B) features an amino (-NH2) group.[3] This seemingly minor difference has implications for their biological activity and susceptibility to enzymatic modification.
Both compounds are commonly available as sulfate salts, which enhances their solubility and stability for pharmaceutical applications.[4]
Comparative Physicochemical Data
The following table summarizes the key quantitative data for bekanamycin and kanamycin A, facilitating a direct comparison of their properties.
| Property | Bekanamycin (Kanamycin B) | Kanamycin A |
| Molecular Formula | C₁₈H₃₇N₅O₁₀[3] | C₁₈H₃₆N₄O₁₁ |
| Molecular Weight | 483.51 g/mol | 484.50 g/mol |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
| CAS Number | 4696-76-8 | 59-01-8 |
| Water Solubility | ≥ 37 mg/mL | Freely soluble |
| Ethanol Solubility | Practically insoluble | Practically insoluble |
| pKa (Strongest Basic) | 9.56 | Not explicitly found |
| pKa (Strongest Acidic) | 12.49 | Not explicitly found |
Biosynthesis of Kanamycin A from Bekanamycin
Kanamycin A is biosynthesized from its precursor, bekanamycin (kanamycin B), through a two-step enzymatic process within Streptomyces kanamyceticus. This conversion is catalyzed by two key enzymes: KanJ, a kanamycin B dioxygenase, and KanK, an NADPH-dependent reductase. This pathway highlights the close biosynthetic relationship between these two important antibiotics.
Experimental Protocols
This section provides detailed methodologies for the preparation of a this compound stock solution and an overview of the total synthesis of kanamycins A and B.
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile 50 mg/mL stock solution of this compound for in vitro research applications.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile storage vials or tubes
Procedure:
-
Weighing: Accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add 10 mL of sterile, deionized water to the conical tube.
-
Mixing: Gently vortex or invert the tube until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile storage vials or tubes.
-
Storage: Store the aliquots at -20°C for long-term use.
Total Synthesis of Kanamycin A and B
The total synthesis of kanamycin A and B has been achieved through a multi-step process involving the strategic formation of glycosidic bonds. A detailed, step-by-step protocol can be found in the work by Imamura et al. (2020), published in Angewandte Chemie. The general approach involves:
-
Retrosynthetic Analysis: The target molecules are conceptually broken down into simpler, commercially available starting materials. For kanamycin A, the retrosynthesis involves disconnecting the two glycosidic linkages to reveal a 2-deoxystreptamine derivative and two different sugar donors.
-
Synthesis of Key Intermediates: The 2-deoxystreptamine core and the sugar moieties are synthesized and appropriately protected to allow for regioselective glycosylation.
-
Glycosylation Reactions: The protected sugar donors are sequentially coupled to the 2-deoxystreptamine acceptor to form the trisaccharide backbone. These reactions often require specific catalysts and conditions to control the stereochemistry of the newly formed glycosidic bonds.
-
Deprotection: Finally, all protecting groups are removed to yield the target kanamycin A or B molecule.
For the detailed reaction conditions, purification methods, and characterization data, researchers are directed to the aforementioned publication.
Isolation and Purification of Kanamycin from Streptomyces kanamyceticus
The production of kanamycin is typically carried out through fermentation of S. kanamyceticus. The subsequent isolation and purification from the fermentation broth is a critical step. While specific industrial protocols are often proprietary, the general principles involve:
-
Fermentation: S. kanamyceticus is cultured in a suitable nutrient medium under controlled conditions to promote the production of kanamycin.
-
Extraction: After fermentation, the mycelium is separated from the broth. Kanamycin, being water-soluble, remains in the aqueous phase.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to separate kanamycin A and B from other impurities and from each other. These methods can include:
-
Ion-exchange chromatography: This technique separates molecules based on their charge. Kanamycin, with its multiple amino groups, binds to cation-exchange resins.
-
Adsorption chromatography: Using materials like activated carbon or silica gel can also be employed for purification.
-
Reverse-phase chromatography: This method separates compounds based on their hydrophobicity and is effective in obtaining high-purity kanamycin.
-
A detailed protocol for the production of kanamycin by S. kanamyceticus mutants, including culture conditions and HPLC analysis, can be found in the work by Pringsulaka and Chavanich (1999).
References
An In-depth Technical Guide to the Solubility of Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bekanamycin sulfate in aqueous and organic solvents. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support research and development activities.
Physicochemical Properties
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus[1][2]. It is effective against a range of Gram-positive and Gram-negative bacteria[1][3]. For therapeutic and research applications, it is commonly used as this compound. The sulfate salt form can influence physical properties such as solubility[1].
Solubility Profile
This compound's solubility is a critical parameter for the preparation of stock solutions, formulation development, and in vitro/in vivo assays. The compound exhibits high polarity, which dictates its solubility behavior.
This compound is highly soluble in water. An aqueous solution should be clear and colorless. The pH of a 1% solution in water typically ranges from 6.5 to 8.5.
The compound is practically insoluble in most common organic solvents. This is a key consideration for extraction, purification, and formulation processes.
The following table summarizes the reported solubility data for this compound.
| Solvent | Solubility | Conditions/Notes | Source(s) |
| Water | Highly Soluble / Freely Soluble | - | |
| 50 mg/mL | Yields a clear solution. | ||
| 100 mg/mL | Sonication is recommended. | ||
| 257 mg/mL | Sonication is recommended. | ||
| DMSO | Insoluble / Slightly Soluble | Some sources report insolubility. | |
| 1 mg/mL | Sonication and heating to 80°C are recommended. | ||
| Ethanol | Practically Insoluble / Insoluble | Some sources report slight solubility. | |
| Methanol | Insoluble | - | |
| Acetone | Practically Insoluble / Insoluble | - | |
| Chloroform | Practically Insoluble | - | |
| Ether | Practically Insoluble | - | |
| Ethyl Acetate | Practically Insoluble / Insoluble | - | |
| Benzene | Insoluble | - |
Experimental Protocols
This section details methodologies for preparing solutions and conducting relevant analyses involving this compound.
This protocol describes a standard method for preparing a concentrated stock solution of this compound for research use.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., USP-grade or equivalent)
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Using a calibrated balance, accurately weigh the desired amount of this compound powder.
-
Aseptically transfer the powder into a sterile conical tube.
-
Add the required volume of sterile water to achieve the target concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of water for every 50 mg of powder).
-
Securely close the tube and vortex the mixture until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
(Optional) For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store appropriately. Aqueous stock solutions are stable for about 5 days at 37°C, for longer periods at 2-8°C, and for up to six months at -20°C or -80°C.
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture in fresh MHB to a turbidity equivalent to a 0.5 McFarland standard. Further, dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound. As bekanamycin lacks a strong UV chromophore, derivatization or specialized detection methods are often required. The following is a summary of a reported reversed-phase ion-pair LC method.
Chromatographic Conditions:
-
Column: Phenomenex C18 or equivalent.
-
Mobile Phase: A mixture of 0.1 M disodium tetraborate (pH 9.0) and water, supplemented with an ion-pairing agent like 0.5 g/L sodium octanesulfonate.
-
Detection: UV detection at 205 nm (enabled by borate complexation).
-
Flow Rate: 1.0 mL/min.
Sample Preparation (from Plasma):
-
Collect blood samples into heparinized tubes.
-
Separate plasma by centrifugation.
-
Deproteinate the plasma sample by adding acetonitrile, vortexing, and centrifuging again.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
Mechanism of Action and Experimental Workflows
Visual diagrams are provided below to illustrate this compound's mechanism of action and key experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Caption: General workflow for HPLC analysis of bekanamycin.
References
Bekanamycin Sulfate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, is a salt of bekanamycin (also known as kanamycin B). It is effective against a range of Gram-positive and Gram-negative bacteria. This document provides a detailed technical overview of this compound, focusing on its physicochemical properties, mechanism of action, and the analytical methodologies used for its characterization.
Physicochemical Properties
This compound is the sulfate salt of bekanamycin, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus. The addition of sulfuric acid enhances the compound's stability and solubility for pharmaceutical applications.
Molecular Formula and Weight
The fundamental physicochemical properties of this compound and its free base form, bekanamycin, are summarized in the table below.
| Property | This compound | Bekanamycin (Free Base) |
| Molecular Formula | C18H39N5O14S[1] | C18H37N5O10[2][3] |
| Molecular Weight | 581.6 g/mol [1] | 483.51 g/mol [2] |
| CAS Number | 29701-07-3 | 4696-76-8 |
| Synonyms | Kanamycin B sulfate, Kanendomycin | Kanamycin B |
Mechanism of Action
Bekanamycin is a bactericidal antibiotic that primarily functions by inhibiting protein synthesis in susceptible bacteria. This action is achieved through high-affinity binding to the 16S ribosomal RNA of the 30S ribosomal subunit. This interaction disrupts the normal translation process in several ways:
-
Interference with the Initiation Complex: Bekanamycin's binding to the 30S subunit can obstruct the formation of the translation initiation complex, a crucial first step in protein synthesis.
-
Codon Misreading: The presence of the antibiotic in the ribosomal A-site induces conformational changes that lead to the misreading of the mRNA codon by aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to non-functional or toxic proteins.
-
Inhibition of Translocation: Bekanamycin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein elongation.
The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.
Experimental Protocols
The characterization and quantification of this compound rely on a variety of analytical techniques. Below are outlines of key experimental methodologies.
Mass Spectrometry for Molecular Weight Determination and Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of aminoglycosides.
-
Objective: To confirm the molecular weight and identify this compound.
-
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in deionized water. This solution is further diluted to an appropriate concentration for analysis.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system. A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an Atlantis Premier BEH Z-HILIC, is often employed for the separation of highly polar aminoglycosides.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode.
-
Data Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. For this compound, a precursor m/z of approximately 582.23 would be expected.
-
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the detailed chemical structure of bekanamycin.
-
Objective: To elucidate the complete proton assignments and confirm the structure of bekanamycin.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D2O.
-
NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These experiments can include:
-
1H NMR for initial proton signal identification.
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings within the sugar rings.
-
TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within each sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which helps in connecting the different sugar rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
-
Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity and stereochemistry of the molecule.
-
Antimicrobial Susceptibility Testing
The biological activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.
-
References
Bekanamycin Sulfate: A Technical Guide to its Bactericidal Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the bactericidal properties of bekanamycin sulfate, an aminoglycoside antibiotic. It details the molecular mechanism of action, summarizes its spectrum of activity, and presents standardized experimental protocols for evaluating its efficacy. The guide is intended to serve as a foundational resource for researchers engaged in antimicrobial drug discovery and development.
Mechanism of Action
This compound is a member of the aminoglycoside class of antibiotics and exerts its potent bactericidal effect by irreversibly binding to the bacterial ribosome and disrupting protein synthesis.[1][2] Unlike bacteriostatic agents that merely inhibit growth, bekanamycin actively kills bacteria, a crucial feature for treating severe infections. The primary target is the 30S ribosomal subunit, where bekanamycin's binding to the 16S rRNA interferes with the translation process through a multi-faceted approach.[3]
The key inhibitory steps are:
-
Inhibition of the Initiation Complex: Bekanamycin interferes with the formation of the 70S initiation complex, a critical first step in protein synthesis, thereby blocking the process from starting.
-
mRNA Codon Misreading: The binding of the antibiotic to the A-site of the ribosome distorts its structure, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or toxic proteins that can damage the cell membrane.
-
Obstruction of Translocation: The drug impedes the movement of the ribosome along the mRNA strand, a process known as translocation. This action halts the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.
This multifaceted disruption of protein synthesis leads to a cascade of cellular damage and, ultimately, bacterial cell death.
Spectrum of Activity and Efficacy
This compound demonstrates a broad spectrum of bactericidal activity, primarily against aerobic Gram-negative bacteria. It is also effective against certain Gram-positive organisms, notably Staphylococcus species. Its use is often indicated for infections caused by susceptible Gram-negative pathogens.
Quantitative Data: MIC & MBC
The antimicrobial susceptibility of bacteria to bekanamycin is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.
The following tables summarize the reported in vitro activity of bekanamycin against key pathogens. Note that specific MIC and MBC values can vary significantly between strains and testing conditions.
Table 1: Activity Against Gram-Negative Bacteria
| Bacterial Species | Reported Activity |
| Pseudomonas aeruginosa | Potent |
| Escherichia coli | Potent |
| Klebsiella species | Potent |
| Enterobacter aerogenes | Active |
| Proteus species | Active |
| Serratia marcescens | Active |
| Acinetobacter species | Active |
| Shigella species | Active |
| Salmonella species | Active |
| Haemophilus influenzae | Active |
| Neisseria gonorrhoeae | Active |
Table 2: Activity Against Gram-Positive Bacteria
| Bacterial Species | Reported Activity |
| Staphylococcus aureus | Active |
| (including penicillinase-producing strains) | |
| Staphylococcus epidermidis | Active |
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the bactericidal properties of this compound. The protocols are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.
Broth Microdilution Method for MIC Determination
This is a standard laboratory method for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation:
-
Grow the bacterial isolate to be tested on an appropriate agar medium for 18-24 hours.
-
Prepare a suspension of the colonies in a sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Following incubation, the MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity or growth in the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay to quantify the concentration required to kill the bacteria.
Methodology:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
Plating: Aspirate a fixed volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction (a ≥3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count.
Conclusion
This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. The standardized protocols for determining MIC and MBC are essential for the continued evaluation of its efficacy against clinical isolates and for its application in antimicrobial research and development.
References
Methodological & Application
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] It is effective against a wide array of Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action for bekanamycin involves irreversible binding to the 30S ribosomal subunit, which disrupts protein synthesis by causing misreading of mRNA and inhibiting translocation, ultimately leading to bacterial cell death.[1][2] In a laboratory context, bekanamycin sulfate is frequently employed as a selective agent for bacteria that have been transformed with plasmids conferring kanamycin resistance. This document provides a comprehensive protocol for the preparation of a this compound stock solution for research applications.
Data Presentation
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | |
| Typical Working Concentration | 50 µg/mL (can range from 10-100 µg/mL) | |
| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | |
| pH of 1% Solution in Water | 6.5 to 8.5 |
Experimental Protocol
This protocol details the procedure for preparing a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder (CAS: 29701-07-3)
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
Personal Protective Equipment (PPE):
-
Lab coat
-
Gloves
-
Safety glasses
Procedure:
-
Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.
-
Weighing: In a designated clean weighing area, accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder. Vortex the tube until the powder is completely dissolved. The resulting solution should be clear and colorless. If necessary, adjust the final volume to 10 mL with sterile water.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can diminish the antibiotic's efficacy, dispense the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the preparation date.
-
Storage: Store the aliquots at -20°C for long-term use (up to 6 months) or at 2-8°C for short-term use (a few weeks).
Usage:
The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL. To achieve this, dilute the 50 mg/mL stock solution at a 1:1000 ratio into the autoclaved and cooled media.
Mandatory Visualization
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Bekanamycin Sulfate in Transformed E. coli Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, serves as a highly effective selective agent for transformed Escherichia coli harboring plasmids with a corresponding resistance gene. Its robust mechanism of action and stability make it a reliable alternative to other antibiotics like ampicillin, particularly in applications requiring stringent selection and long-term plasmid maintenance. These application notes provide detailed protocols and technical information for the successful use of this compound in molecular biology workflows.
Bekanamycin, also known as Kanamycin B, functions by binding to the 30S ribosomal subunit of bacteria.[1] This binding disrupts protein synthesis by causing the misreading of mRNA and inhibiting the translocation of the ribosome, ultimately leading to bacterial cell death.[1] Plasmids engineered for selection with bekanamycin carry a resistance gene, most commonly the neomycin phosphotransferase II (nptII or kanR) gene. This gene encodes an enzyme that inactivates bekanamycin through phosphorylation, allowing only successfully transformed bacteria to proliferate in a culture medium containing the antibiotic.
Data Presentation
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the E. coli strain, plasmid copy number, and experimental conditions. It is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for the specific untransformed host strain and use a concentration 1.5 to 2 times higher for selection.
| Parameter | Recommended Concentration | Notes |
| Stock Solution | 50 mg/mL in sterile deionized water | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] |
| Working Concentration | 50 µg/mL | A common starting point for E. coli selection.[3] |
| Concentration Range | 30 - 100 µg/mL | Optimization may be required for different strains and plasmids.[4] |
Effects of Varying Bekanamycin Concentration
Increasing the concentration of bekanamycin can enhance selection stringency but may also impact cell growth and protein expression.
| Concentration | Effect on Untransformed E. coli | Effect on Transformed E. coli | Impact on Protein Expression |
| Low (e.g., 10 µg/mL) | Incomplete inhibition, potential for background growth. | Slower initial growth, but viable colonies form. | Minimal impact on expression of the gene of interest. |
| Standard (50 µg/mL) | Effective inhibition of non-transformed cells. | Robust growth of resistant colonies. | May influence transcription levels of plasmid-borne genes. |
| High (e.g., 100 µg/mL) | Stringent selection with no background growth. | May lead to smaller colonies and reduced transformation efficiency. | Can significantly affect gene transcription levels. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound for a specific untransformed E. coli host strain.
Materials:
-
Untransformed E. coli host strain
-
Luria-Bertani (LB) agar plates
-
LB broth
-
This compound stock solution (50 mg/mL)
-
Sterile spreaders
-
Spectrophotometer
-
Sterile culture tubes and Petri dishes
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of the untransformed E. coli host strain. Incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Bekanamycin Plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Select Working Concentration: For plasmid selection, use a concentration 1.5 to 2 times the determined MIC to ensure stringent selection.
Protocol 2: Heat-Shock Transformation of E. coli and Selection with this compound
This protocol describes the transformation of competent E. coli cells with a bekanamycin-resistant plasmid using the heat-shock method.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA with bekanamycin resistance gene (1-5 µL, 1 pg to 100 ng)
-
LB agar plates containing the predetermined optimal concentration of this compound
-
SOC or LB medium (without antibiotic)
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
-
Sterile spreaders
Methodology:
-
Thaw Competent Cells: Thaw a tube of chemically competent E. coli cells on ice for 10-20 minutes.
-
Add DNA: Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell/DNA mixture on ice for 20-30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 950 µL of pre-warmed (room temperature) SOC or LB medium to the tube. Incubate at 37°C for 1 hour with shaking (250 rpm).
-
Plating: Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing this compound.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Observe the plates for the presence of colonies. Pick well-isolated colonies for further analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in E. coli.
Caption: Mechanism of bekanamycin resistance in transformed E. coli.
Caption: Experimental workflow for E. coli transformation and selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Genomic Analysis Reveals Distinct Concentration-Dependent Evolutionary Trajectories for Antibiotic Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Bekanamycin Sulfate for Plasmid Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of bekanamycin sulfate as a selective agent in molecular biology, focusing on plasmid selection in microbial hosts.
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic that is a potent inhibitor of protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1] Its mode of action involves binding to the 30S ribosomal subunit, which disrupts the translation process and ultimately leads to cell death.[2][3] In molecular cloning, bekanamycin is commonly used to select for bacteria that have been successfully transformed with a plasmid carrying a bekanamycin resistance gene. The most common resistance gene is the neomycin phosphotransferase II (NPTII or kanR) gene, which inactivates bekanamycin through phosphorylation, allowing only the transformed cells to proliferate.[2][4]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the use of this compound in plasmid selection.
| Parameter | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Solution Concentration | 10 mg/mL to 100 mg/mL | |
| Typical Working Concentration for E. coli | 50 µg/mL (can range from 10-100 µg/mL) | |
| Storage of Stock Solution (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) |
Mechanism of Action and Resistance
The bactericidal activity of bekanamycin and the mechanism of resistance conferred by the NPTII gene are illustrated in the following diagram.
References
Application of Bekanamycin Sulfate in Mycobacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bekanamycin Sulfate
This compound, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a critical agent in the study of mycobacteria and the treatment of mycobacterial infections.[1] As a key component of the kanamycin A complex, its sulfate salt form offers enhanced stability and solubility, making it well-suited for research and clinical applications.[1] In the realm of mycobacterial research, bekanamycin is primarily utilized as a second-line agent against Mycobacterium tuberculosis, especially in cases of multidrug resistance, and it also shows significant activity against a variety of nontuberculous mycobacteria (NTM).[1]
Mechanism of Action
This compound exerts its bactericidal effects by targeting and inhibiting protein synthesis within the mycobacterial cell.[1][2] The antibiotic molecule irreversibly binds to the 30S ribosomal subunit, a crucial component of the bacterial ribosome. This binding event disrupts the normal translation process in several ways:
-
Interference with the Initiation Complex: Bekanamycin obstructs the formation of the initiation complex, a critical first step for protein synthesis to begin.
-
mRNA Misreading: The presence of bekanamycin on the ribosome causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Nonfunctional or Toxic Proteins: The synthesis of aberrant proteins disrupts essential cellular functions and can be toxic to the bacterium.
-
Blockage of Translocation: Bekanamycin can also inhibit the translocation of the ribosome along the mRNA molecule, effectively halting protein elongation.
The culmination of these actions leads to a complete shutdown of protein synthesis, resulting in bacterial cell death.
Quantitative Data: In Vitro Activity
The in vitro activity of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for kanamycin (of which bekanamycin is a major component) against various mycobacterial species.
| Mycobacterial Species | Method | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Mycobacterium tuberculosis (susceptible strains) | Broth Microdilution | ≤0.25 - 3.0 | 2.5 | >5.0 |
| Mycobacterium avium complex | Broth Microdilution | 1 - 128 | 8 - 16 | 16 - 32 |
| Mycobacterium kansasii | Broth Microdilution | 2 - 12 | 2 | 12 |
| Mycobacterium abscessus | Broth Microdilution | 2 - 64 | 2 | 8 |
Note: MIC values can vary between studies and different clinical isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue (MAB) Assay
This protocol is a widely used method for determining the MIC of antimicrobial agents against mycobacteria.
Materials:
-
96-well flat-bottom microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
Logarithmically growing mycobacterial culture
-
Alamar Blue reagent
-
Sterile deionized water
Procedure:
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound in 7H9 broth in the microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Prepare Inoculum: Adjust the turbidity of the mycobacterial culture to a 0.5 McFarland standard. Further dilute the suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
Inoculation: Inoculate each well (except for the sterile control) with 100 µL of the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterile control well (no bacteria) for each isolate.
-
Incubation: Seal the plates to prevent evaporation and incubate at 37°C. Incubation times vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis and M. avium complex, 3-5 days for rapidly growing mycobacteria).
-
Addition of Alamar Blue: After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.
Synergy Testing using the Checkerboard Method
This assay is used to evaluate the interaction between two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows and a second antimicrobial agent along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with a standardized mycobacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions for the specific mycobacterial species.
-
Determine MICs: Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Prepare Cultures: Grow mycobacteria to the mid-logarithmic phase in an appropriate broth medium.
-
Inoculum Preparation: Adjust the culture to a standardized turbidity and then dilute to a final concentration of approximately 105 - 106 CFU/mL in flasks containing fresh broth.
-
Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the flasks. Include a drug-free growth control.
-
Incubation: Incubate the flasks at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial tenfold dilutions of the aliquots and plate them on appropriate agar plates (e.g., Middlebrook 7H10 or 7H11).
-
Incubation of Plates: Incubate the plates until colonies are visible.
-
Data Analysis: Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point for each drug concentration. Plot the log10 CFU/mL versus time.
Mechanisms of Resistance
Resistance to bekanamycin in mycobacteria can arise through several mechanisms:
-
Target Modification: The most common mechanism is mutations in the rrs gene, which encodes the 16S rRNA component of the 30S ribosomal subunit. These mutations, particularly at position 1400, can prevent or reduce the binding affinity of bekanamycin to its target.
-
Enzymatic Inactivation: While less common in mycobacteria compared to other bacteria, the production of aminoglycoside-modifying enzymes can inactivate the drug.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport bekanamycin out of the mycobacterial cell, preventing it from reaching its ribosomal target.
-
Gene Regulatory Response: Exposure to sublethal concentrations of aminoglycosides can induce the expression of the whiB7 regulon, which controls a set of genes associated with intrinsic drug resistance in mycobacteria.
Conclusion
This compound is a valuable tool in mycobacteria research, serving as a key agent for in vitro susceptibility testing, synergy studies, and investigations into resistance mechanisms. A thorough understanding of its mechanism of action, coupled with standardized experimental protocols, is essential for its effective application in the development of novel therapeutic strategies against mycobacterial diseases.
References
Application Notes and Protocols: Bekanamycin Sulfate in Agrobacterium-Mediated Plant Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bekanamycin sulfate is an aminoglycoside antibiotic widely employed as a potent selection agent in plant genetic transformation protocols.[1] Structurally and functionally similar to kanamycin sulfate, it is often used in conjunction with the neomycin phosphotransferase II (nptII) selectable marker gene.[1] The nptII gene, when successfully integrated into the plant genome, confers resistance to bekanamycin. This allows for the selective growth of transformed cells while inhibiting the proliferation of non-transformed cells.
Mechanism of Action Bekanamycin, like other aminoglycoside antibiotics, functions by inhibiting protein synthesis in susceptible cells.[1][2][3] In plant cells, its primary target is the plastid ribosomes, which share structural similarities with prokaryotic ribosomes. The antibiotic binds specifically to the 30S ribosomal subunit, which interferes with the initiation of translation and causes a misreading of the mRNA transcript. This disruption of protein synthesis is ultimately lethal to non-transformed cells.
In transformed cells expressing the nptII gene, the enzyme Neomycin Phosphotransferase II is produced. This enzyme detoxifies bekanamycin by catalyzing its phosphorylation. The phosphorylated antibiotic is unable to bind to the ribosome, thus allowing protein synthesis to proceed normally and enabling the growth and regeneration of the transformed cells on a selection medium.
Data Presentation: Effective Concentrations
The optimal concentration of this compound for selection is highly dependent on the plant species, the type of explant used, and the specific tissue culture conditions. Therefore, it is crucial to perform a sensitivity test (kill curve) to determine the minimum concentration that effectively inhibits the growth of non-transformed tissues without being excessively harmful to the regeneration of transformed cells. The following table summarizes reported effective concentrations of kanamycin, a closely related antibiotic often used at similar concentrations to bekanamycin, for various plant species.
| Plant Species | Explant Type | Effective Kanamycin/Bekanamycin Concentration (mg/L) | Reference |
| Jatropha curcas | Cotyledon | 20 | |
| Physalis pruinosa | Hypocotyl | 50 - 300 | |
| Sugarcane (Saccharum spp.) | Shoots | 100 | |
| General Use Range | Various | 10 - 400 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve Assay)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth and regeneration of non-transformed plant explants.
Materials:
-
Non-transformed plant explants
-
Plant tissue culture medium appropriate for the species
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile petri dishes
-
Sterile filter paper
-
Growth chamber with controlled environmental conditions
Methodology:
-
Prepare the appropriate plant tissue culture medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Prepare a series of media with varying concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L).
-
Add the filter-sterilized bekanamycin stock solution to the cooled medium to achieve the desired final concentrations.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Place the non-transformed explants onto the surface of the media, ensuring good contact.
-
Culture the explants in a growth chamber under conditions suitable for the specific plant species.
-
Observe the explants regularly (e.g., weekly) for 3-4 weeks, recording signs of growth, bleaching, necrosis, and death.
-
The optimal concentration for selection is the lowest concentration that results in complete or near-complete inhibition of growth and regeneration of the non-transformed explants.
Protocol 2: Selection of Transformed Plant Tissues
Objective: To select and regenerate transformed plant cells following Agrobacterium-mediated transformation.
Materials:
-
Putatively transformed explants (post Agrobacterium co-cultivation)
-
Wash medium (liquid culture medium, may contain an antibiotic like cefotaxime or carbenicillin to eliminate Agrobacterium)
-
Selection medium (plant tissue culture medium containing the predetermined optimal concentration of this compound)
-
Rooting medium (optional, may contain a lower concentration of bekanamycin)
-
This compound stock solution (e.g., 50 mg/mL)
-
Cefotaxime or carbenicillin stock solution
-
Sterile petri dishes and filter paper
Methodology:
-
Washing: Following co-cultivation with Agrobacterium, thoroughly wash the explants with sterile wash medium to remove excess bacteria. This step is often repeated 2-3 times.
-
Drying: Blot the explants dry on sterile filter paper.
-
Selection: Transfer the explants to the selection medium containing this compound at the optimal concentration determined from the kill curve assay. The medium should also contain an antibiotic such as cefotaxime (e.g., 100-300 mg/L) or carbenicillin to inhibit any remaining Agrobacterium growth.
-
Incubation: Culture the explants in a growth chamber under conditions that promote regeneration for the specific plant species.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this process, remove any necrotic or dead tissue.
-
Identification of Transformants: Observe the cultures for the development of green, healthy, regenerating tissues (calli or shoots). These are the putative transformants. Non-transformed tissues will typically bleach and die.
-
Rooting: Once well-developed shoots have formed, excise them and transfer them to a rooting medium. This medium may contain a lower concentration of this compound to maintain selective pressure.
-
Acclimatization: After roots have developed, acclimatize the plantlets and transfer them to soil.
-
Confirmation: Perform molecular analysis (e.g., PCR, Southern blot) on the regenerated plants to confirm the presence and integration of the transgene.
Mandatory Visualizations
Caption: Mechanism of bekanamycin action and resistance in plant cells.
Caption: Workflow for Agrobacterium-mediated transformation with bekanamycin.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate is a member of the aminoglycoside class of antibiotics, known for its efficacy against a range of bacterial pathogens.[1][2][3][4] It exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis.[5] This interference leads to the production of nonfunctional proteins and ultimately results in bacterial cell death. Bekanamycin is particularly active against aerobic Gram-negative bacteria and also demonstrates efficacy against certain Gram-positive organisms.
The minimum inhibitory concentration (MIC) is a critical in vitro parameter that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. This value is fundamental in antimicrobial susceptibility testing, guiding therapeutic decisions and playing a crucial role in the development of new antimicrobial agents. Standardized methods for MIC determination, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are essential for obtaining accurate and reproducible results.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and utilized technique.
Data Presentation: this compound Antibacterial Activity
| Bacterial Species | Gram Stain | This compound Reported Activity | Typical Kanamycin MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Negative | Potent | 4 - >128 |
| Escherichia coli | Negative | Potent | 2 - 256 |
| Klebsiella pneumoniae | Negative | Potent | 2 - >1024 |
| Acinetobacter baumannii | Negative | Active | 2 - 1024 |
| Salmonella species | Negative | Active | 7.5 - 62 |
| Proteus mirabilis | Negative | Active | Data not readily available |
| Staphylococcus aureus | Positive | Active | Data not readily available |
| Enterococcus faecalis | Positive | Limited Activity | Data not readily available |
Note: The reported activity is based on qualitative descriptions from available literature. The typical kanamycin MIC ranges are provided for reference and may not directly reflect the MIC of this compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aminoglycosides.
Materials
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile, disposable pipette tips and reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
Procedure
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the highest concentration to be tested.
-
Ensure the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to achieve the desired concentration range. Discard 50 µL from the last well containing the antibiotic.
-
The final volume in each well containing the antibiotic dilution will be 50 µL.
4. Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing 50 µL of CAMHB and 50 µL of the bacterial inoculum, with no antibiotic).
-
Include a sterility control well (containing 100 µL of CAMHB only).
5. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This is observed as the first clear well in the dilution series.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway: Mechanism of Action of this compound
This compound's bactericidal action is initiated by its entry into the bacterial cell and subsequent binding to the 30S ribosomal subunit. This binding event disrupts the process of protein synthesis in several ways, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Checkerboard Assay: Investigating Synergistic Effects of Bekanamycin Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, functions by inhibiting protein synthesis in bacteria.[1][2] It achieves this by binding to the 30S ribosomal subunit, which leads to mRNA misreading and ultimately, bacterial cell death.[3][4][5] In an era of rising antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, reduce toxicity, and overcome resistance mechanisms. The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.
These application notes provide a comprehensive guide to utilizing the checkerboard assay for evaluating the synergistic potential of this compound with other antimicrobial compounds. The included protocols and data presentation formats are designed to aid researchers in the systematic investigation of antibiotic synergy.
Data Presentation: Synergistic Effects of Kanamycin (Bekanamycin) with Other Compounds
The following tables summarize quantitative data from checkerboard assays investigating the synergistic effects of kanamycin (of which bekanamycin is a key component) with other compounds against various bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is used to classify the nature of the interaction.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Synergistic Effect of Kanamycin and Metronidazole against Resistant Bacteria
| Bacterial Strain | Kanamycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Combination MIC (Kanamycin / Metronidazole, µg/mL) | FICI | Interpretation |
| Escherichia coli ATCC 25922 | >250 | 125 | 62.5 / 15.63 | 0.37 | Synergy |
| Enterococcus faecalis ATCC 29212 | >250 | 125 | 62.5 / 15.63 | 0.37 | Synergy |
| Bacillus cereus ATCC 10702 | 125 | 62.5 | 31.25 / 7.81 | 0.37 | Synergy |
| Klebsiella pneumoniae ATCC 10031 | 125 | 62.5 | 15.63 / 15.63 | 0.37 | Synergy |
| Micrococcus luteus | 31.25 | 31.25 | 7.81 / 7.81 | 0.50 | Synergy |
| Pseudomonas aeruginosa ATCC 10145 | >250 | >250 | 62.5 / 31.25 | 0.37 | Synergy |
| Proteus vulgaris ATCC 13315 | 62.5 | 62.5 | 15.63 / 7.81 | 0.37 | Synergy |
| Staphylococcus aureus ATCC 25923 | 15.63 | 15.63 | 3.91 / 3.91 | 0.50 | Synergy |
Source: Adapted from a study on the in vitro synergy of kanamycin and metronidazole. Note that the original study may have had slightly different interpretations for FICI values.
Table 2: Synergistic Effect of Kanamycin and Baicalin against Staphylococcus aureus
| Bacterial Strain | Kanamycin MIC (µg/mL) | Baicalin MIC (µg/mL) | Combination MIC (Kanamycin / Baicalin, µg/mL) | FICI | Interpretation |
| MRSA USA300 | 32 | 128 | 8 / 16 | 0.375 | Synergy |
| S. aureus ATCC29213 | 4 | 128 | 2 / 16 | 0.625 | Partial Synergy |
Source: Adapted from a study on the synergistic effects of baicalin and kanamycin against MRSA.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the partner compound individually against the test organism. This is a prerequisite for the checkerboard assay.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Partner antimicrobial agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL), often by adjusting to a 0.5 McFarland turbidity standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and the partner compound in separate rows of a 96-well plate. The concentration range should bracket the expected MIC.
-
Inoculation: Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the optimal temperature and duration for the test organism (typically 35-37°C for 16-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.
Materials:
-
All materials listed for the MIC protocol.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis (columns), prepare serial dilutions of this compound.
-
Along the y-axis (rows), prepare serial dilutions of the partner compound.
-
-
Dispensing:
-
Dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the appropriate concentration of this compound to each column.
-
Add 50 µL of the appropriate concentration of the partner compound to each row.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Controls:
-
Row H (or the last row) should contain only serial dilutions of this compound to re-determine its MIC.
-
Column 12 (or the last column) should contain only serial dilutions of the partner compound to re-determine its MIC.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plate under the same conditions as the MIC determination.
-
Reading Results: After incubation, determine the MIC of each drug alone and the MIC of the drugs in combination for each well that shows no visible growth.
Protocol 3: Calculation of the Fractional Inhibitory Concentration Index (FICI)
Objective: To quantitatively determine the nature of the drug interaction.
Formula: The FICI is calculated for each well that shows no growth using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Procedure:
-
Identify all the wells where bacterial growth is inhibited.
-
For each of these wells, calculate the FIC for this compound and the partner compound.
-
Sum the two FIC values to obtain the FICI for that specific combination.
-
The lowest FICI value obtained from all the wells is reported as the FICI for the combination.
-
Interpret the FICI value based on the established criteria (see Data Presentation section).
Visualizations
Caption: Workflow of the checkerboard assay.
Caption: Action of this compound.
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. [Interaction of aminoglycosides and the other antibiotic on selected bacterial strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Bekanamycin Sulfate: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is a potent inhibitor of protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1][2] In the context of in vitro cell culture, this compound is primarily utilized as a selective agent for cells genetically modified to express a resistance gene, and for the control of bacterial contamination.[3][4][5] While effective for these purposes, its application in mammalian cell culture requires careful consideration due to potential cytotoxicity at higher concentrations.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its mechanism of action, cytotoxicity, and practical applications.
Mechanism of Action
In Bacteria: Bekanamycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins and subsequent cell death.
In Mammalian Cells: The cytotoxic effects of this compound in mammalian cells are not fully elucidated but are understood to be multifactorial. The primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This overproduction of ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors. This triggers the activation of apoptotic pathways, including the caspase cascade, ultimately leading to programmed cell death.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and the closely related aminoglycoside, kanamycin, in cell culture.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | |
| Molecular Weight | 581.59 g/mol | |
| Solubility in Water | 50 mg/mL to 100 mg/mL | |
| Recommended Stock Conc. | 10 mg/mL to 50 mg/mL | |
| Typical Working Conc. (Bacterial Selection) | 50 µg/mL (can range from 10-100 µg/mL) | |
| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) |
Table 1: Physicochemical and General Use Properties of this compound.
In Vitro Cytotoxicity Data
Specific IC50 values for this compound in a wide range of mammalian cell lines are not extensively documented in the literature. The following table provides available data for bekanamycin and the related aminoglycoside, kanamycin, for comparative purposes. It is crucial to empirically determine the cytotoxic concentration for your specific cell line.
| Compound | Cell Line | IC50 Value | Exposure Time | Citations |
| Bekanamycin | NIH3T3 (Mouse fibroblast) | 139.6 µM | 24 hours | |
| Bekanamycin | HEK293 (Human embryonic kidney) | > 500 µg/mL | 24 hours | |
| Kanamycin | P388/P (Mouse lymphoma) | ~1.0 mM (approx.) | Not specified | |
| Kanamycin | Normal Human Melanocytes | Significant decrease in viability at 0.6 mmol/L and 6.0 mmol/L | 24 hours |
Table 2: Representative IC50 and Cytotoxicity Values for Bekanamycin and Kanamycin in Mammalian Cell Lines.
Experimental Protocols
Protocol 1: Preparation of a Sterile 50 mg/mL this compound Stock Solution
This protocol details the preparation of a sterile stock solution for use in cell culture applications.
Materials:
-
This compound powder
-
Sterile, ultrapure water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe (10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. To prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of powder.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 8 mL of sterile, ultrapure water or PBS to the conical tube.
-
Gently vortex the solution until the powder is completely dissolved.
-
Bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal this compound Concentration (Kill Curve) for Mammalian Cell Selection
Before initiating stable cell line selection, it is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells. This is achieved by performing a kill curve.
Materials:
-
Parental (non-transfected) mammalian cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
96-well cell culture plates
-
Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., MTT)
Procedure:
-
Seed the parental cell line in a 96-well plate at a density that will not reach confluency over the course of the experiment. Allow cells to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range for mammalian cells is 100 to 1000 µg/mL.
-
Include a no-antibiotic control.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for 7-14 days, replacing the selective medium every 2-3 days.
-
Monitor the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
After the incubation period, assess cell viability in each well using a method of choice (e.g., visual inspection, trypan blue exclusion, or an MTT assay).
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected parental cells.
Protocol 3: Generation of a Stable Mammalian Cell Line Using this compound Selection
This protocol outlines the general steps for selecting stably transfected mammalian cells. Note that bekanamycin is less commonly used for this purpose than G418 (Geneticin®); therefore, extensive optimization may be required.
Materials:
-
Host mammalian cell line
-
Expression vector containing the gene of interest and a bekanamycin/kanamycin resistance gene (e.g., neo or nptII)
-
Transfection reagent
-
Complete culture medium
-
This compound stock solution
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection: Transfect the host cell line with the expression vector using your preferred method. Include a negative control (mock transfection or a vector without the resistance gene).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective complete culture medium.
-
Selection:
-
Passage the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of this compound (from Protocol 2).
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Observe the culture for widespread cell death of non-transfected cells and the emergence of antibiotic-resistant colonies. This process may take 1 to 3 weeks.
-
-
Isolation of Resistant Colonies:
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish clonal cell lines.
-
-
Expansion and Validation:
-
Expand the isolated clones in a selective medium.
-
Cryopreserve aliquots of the expanded clones.
-
Validate the integration and expression of the gene of interest using appropriate molecular biology techniques (e.g., PCR, Western blot, functional assays).
-
Protocol 4: MTT Cytotoxicity Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on a given cell line.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Bekanamycin-induced cytotoxicity pathway in mammalian cells.
Caption: Experimental workflow for a kill curve assay.
Caption: Workflow for stable cell line selection.
References
- 1. biorxiv.org [biorxiv.org]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols for Bekanamycin Sulfate in Dual-Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-selection is a powerful technique in molecular biology used to ensure the stable maintenance of two separate plasmids within a single host cell, typically E. coli. This methodology is critical for a variety of applications, including the co-expression of multiple proteins, the reconstitution of protein complexes, and the engineering of complex metabolic pathways. The success of these experiments hinges on the careful selection of two different antibiotic resistance markers and their corresponding antibiotics.
Bekanamycin, an aminoglycoside antibiotic, serves as a robust selection agent for these purposes. It functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis by causing the misreading of mRNA and inhibiting translocation, ultimately leading to cell death.[1][2] Resistance to bekanamycin is conferred by the neomycin phosphotransferase II (NPTII) gene, which inactivates the antibiotic through phosphorylation.[1]
These application notes provide a detailed protocol for the use of bekanamycin sulfate in dual-selection experiments, with a focus on its combination with other commonly used antibiotics.
Mechanism of Action of this compound
Bekanamycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit in bacteria. This interaction interferes with protein synthesis in two primary ways:
-
mRNA Misreading: The binding of bekanamycin to the ribosome causes a conformational change that leads to the incorrect pairing of aminoacyl-tRNA to the mRNA codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2][3]
-
Inhibition of Translocation: Bekanamycin also physically blocks the movement of the ribosome along the mRNA template, a process known as translocation. This halts protein elongation and further contributes to the inhibition of protein synthesis.
The resistance gene, NPTII (neo), encodes an aminoglycoside 3'-phosphotransferase that transfers a phosphate group from ATP to the bekanamycin molecule, rendering it unable to bind to the ribosome.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and other antibiotics commonly used in dual-selection experiments.
Table 1: this compound Properties and Concentrations
| Property | Value |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ |
| Molecular Weight | 582.6 g/mol |
| Solubility in Water | 50-100 mg/mL |
| Recommended Stock Conc. | 10-50 mg/mL in sterile water |
| Typical Working Conc. (E. coli) | 30-50 µg/mL |
| Storage (Stock Solution) | -20°C for long-term storage (up to 6 months) |
Table 2: Common Antibiotic Combinations for Dual-Selection in E. coli
| Antibiotic Combination | Typical Working Concentrations | Key Considerations |
| Bekanamycin (Kanamycin) + Ampicillin | Bekanamycin: 30-50 µg/mL; Ampicillin: 100 µg/mL | A common combination. Ampicillin is less stable and can be degraded by β-lactamase, potentially leading to satellite colonies. |
| Bekanamycin (Kanamycin) + Zeocin | Bekanamycin: 30-50 µg/mL; Zeocin: 25-50 µg/mL | Zeocin requires low salt media (NaCl < 5 g/L) and a pH of 7.5 for optimal activity. It is also light-sensitive. |
| Bekanamycin (Kanamycin) + Hygromycin B | Bekanamycin: 30-50 µg/mL; Hygromycin B: 100-200 µg/mL | Both are stable antibiotics, providing stringent selection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol outlines the preparation of a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile environment, weigh 500 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube. Mix by vortexing or inverting until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. Clearly label each aliquot with the name, concentration (50 mg/mL), and date of preparation. Store the aliquots at -20°C for up to 6 months.
Protocol 2: Dual-Selection Transformation of E. coli
This protocol describes the co-transformation of two plasmids with different antibiotic resistance markers into chemically competent E. coli and subsequent dual selection.
Materials:
-
Chemically competent E. coli cells (e.g., DH5α, BL21)
-
Plasmid 1 (with bekanamycin resistance)
-
Plasmid 2 (e.g., with ampicillin or zeocin resistance)
-
SOC or LB broth (without antibiotics)
-
LB agar plates containing the appropriate concentrations of both antibiotics
-
Ice
-
42°C water bath
Procedure:
-
Thaw Competent Cells: Thaw a tube of chemically competent E. coli on ice.
-
Add Plasmids: Add 1-5 µL of each plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-plasmid mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-50 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 900 µL of pre-warmed SOC or LB broth (without antibiotics) to the tube. Incubate at 37°C for 60 minutes with shaking (250 rpm) to allow for the expression of the antibiotic resistance genes.
-
Plating: Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing both bekanamycin and the second antibiotic at their appropriate concentrations.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: The following day, colonies that appear on the plate should contain both plasmids. Select individual colonies for further analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bekanamycin Sulfate Selection in Bacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with bekanamycin sulfate selection in bacterial cultures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it work for bacterial selection?
This compound is an aminoglycoside antibiotic that kills susceptible bacteria by inhibiting protein synthesis.[1][2][3] It binds irreversibly to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately the production of non-functional proteins.[1][2] This disruption of essential cellular processes results in bacterial cell death. For selection purposes, a plasmid carrying a resistance gene, such as neo (also known as nptII or kanR), is introduced into the bacteria. This gene encodes an enzyme, aminoglycoside phosphotransferase, which inactivates bekanamycin by phosphorylation. Consequently, only bacteria that have successfully taken up the plasmid can survive and grow in a medium containing this compound.
Q2: What is a typical starting concentration for this compound selection in E. coli?
A commonly recommended starting concentration for this compound selection in E. coli is 50 µg/mL. However, the optimal concentration can vary depending on the bacterial strain, plasmid copy number, and culture conditions. Therefore, it is highly recommended to empirically determine the Minimum Inhibitory Concentration (MIC) for your specific experimental setup.
Q3: How should I prepare and store my this compound stock solution?
To prepare a stock solution, dissolve this compound powder in sterile, deionized water to a concentration of 10 to 50 mg/mL. It is crucial to sterilize the solution by passing it through a 0.22 µm filter. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability. For short-term use, aqueous stock solutions can be kept at 2-8°C.
Q4: Can this compound be used for selection in mammalian cells?
This compound is generally not effective for selecting mammalian cells. This is because mammalian cells have 80S ribosomes, which are structurally different from the 70S ribosomes found in bacteria and are less susceptible to bekanamycin at non-toxic concentrations. For mammalian cell selection, G418 (Geneticin®) is the preferred aminoglycoside antibiotic, as it is more potent against eukaryotic cells.
Troubleshooting Guide
Problem 1: No colonies appear on the selection plate after transformation.
This is a common issue that can arise from several factors. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too high | Verify the calculations for your stock solution and the final concentration in your plates. Perform a kill curve or MIC determination to find the optimal concentration for your bacterial strain. A good starting point is to test a range of concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL). |
| Degraded or inactive antibiotic | Prepare fresh this compound stock solution and plates. Ensure the antibiotic is stored correctly at -20°C in aliquots to prevent degradation from repeated freeze-thaw cycles. When preparing plates, add the antibiotic to the molten agar only after it has cooled to approximately 50°C to prevent heat-induced degradation. |
| Inefficient competent cells or transformation protocol | Always include a positive control in your transformation experiment (e.g., a known plasmid like pUC19 with ampicillin selection) to verify the competency of your cells and the effectiveness of your protocol. Ensure you are strictly following the heat shock and recovery steps. |
| Incorrect antibiotic for the resistance gene | Double-check that your plasmid contains a bekanamycin/kanamycin resistance gene (nptII or kanR) and that you are using this compound for selection. |
Problem 2: A lawn of bacterial growth is observed on the selection plate.
A lawn of growth indicates a failure of the selection process. Here are the likely causes and how to address them:
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too low | This is the most common reason for a bacterial lawn. Prepare fresh plates with a higher concentration of bekanamycin. It's advisable to perform an MIC determination to establish the lowest concentration that inhibits the growth of your untransformed host strain. |
| Inactive antibiotic | The antibiotic may have been degraded due to improper storage or addition to overly hot agar. Prepare fresh plates with a new stock of bekanamycin. |
| Plates without antibiotic | It's possible the antibiotic was accidentally omitted during plate preparation. Always label your plates clearly and consider including a negative control plate (with untransformed bacteria) to confirm the antibiotic's efficacy. |
| Contamination with resistant bacteria | Your competent cells or solutions may be contaminated with a bacterium that is naturally resistant to bekanamycin. Streak out your host strain on a non-selective plate to check for purity. |
Problem 3: Satellite colonies appear around larger colonies.
Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a resistant colony.
| Possible Cause | Recommended Solution |
| Local depletion of the antibiotic | The resistant colony may secrete an enzyme that inactivates bekanamycin, creating a localized area of lower antibiotic concentration where non-resistant cells can grow. This is less common with bekanamycin than with antibiotics like ampicillin. However, if this is suspected, pick well-isolated colonies for further cultivation. |
| Plates are too dense | Plating a smaller volume of the transformation mix or a more dilute suspension can help obtain more sparsely distributed colonies, reducing the likelihood of satellite colony formation. |
| Incubation time is too long | Extended incubation can lead to the emergence of satellite colonies. Adhere to the recommended incubation time (typically 16-20 hours). |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol will help you determine the lowest concentration of this compound that inhibits the visible growth of your untransformed bacterial host strain.
Materials:
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Untransformed bacterial host strain
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Luria-Bertani (LB) broth
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LB agar plates
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This compound stock solution (e.g., 10 mg/mL)
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Sterile culture tubes and Petri dishes
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Spectrophotometer
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Micropipettes and sterile tips
Methodology:
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Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed host strain. Incubate overnight at 37°C with shaking.
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Standardize cell density: The next day, measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
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Prepare titration plates: Create a series of LB agar plates with varying final concentrations of this compound. A suitable range to test would be 0, 5, 10, 25, 50, 75, and 100 µg/mL. Ensure the antibiotic is added to the agar when it has cooled to about 50°C.
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Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Make sure the liquid is fully absorbed before inverting the plates.
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Incubate: Incubate the plates at 37°C for 16-20 hours.
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Determine the MIC: Examine the plates and identify the lowest concentration of this compound at which there is no bacterial growth. This is your MIC.
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Select the working concentration: For effective selection of transformed colonies, use a working concentration that is slightly higher than the MIC (e.g., 1.5 to 2 times the MIC).
Visual Guides
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting workflow for bekanamycin selection failure.
Caption: Experimental workflow for MIC determination.
References
Technical Support Center: Bekanamycin Sulfate in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use and degradation of bekanamycin sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound, also known as Kanamycin B, is an aminoglycoside antibiotic.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis by interfering with the initiation complex and causing misreading of mRNA.[3][4] This ultimately leads to bacterial cell death.[4]
Q2: What is the recommended storage for this compound powder and stock solutions? A2: this compound powder should be stored at room temperature, protected from moisture. Aqueous stock solutions are stable for short-term use at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to maintain efficacy. It is crucial to avoid repeated freeze-thaw cycles as they can accelerate degradation.
Q3: How long is this compound stable in culture media at 37°C? A3: In aqueous solutions, this compound is stable for approximately 5 days at 37°C. However, the stability can be affected by the specific components and pH of the culture medium. For experiments running longer than a few days, the degradation of the antibiotic should be considered.
Q4: What are the primary factors that cause this compound to degrade? A4: The main factors contributing to the degradation of this compound are:
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Temperature: High temperatures significantly accelerate degradation. It is recommended to add the antibiotic to the culture medium after it has cooled to about 50°C post-autoclaving. Autoclaving bekanamycin solutions is not advised as the heat can cause degradation.
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pH: Bekanamycin's stability and activity are pH-dependent. The antibacterial activity of aminoglycosides is generally greater in neutral to alkaline conditions (pH 7.0 to 8.0) and is reduced in acidic environments.
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Light: Exposure to light can lead to photodegradation. Storing solutions in dark or amber-colored containers is recommended.
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Time: Over time, bekanamycin in solution will naturally break down, leading to reduced antimicrobial strength.
Q5: What are the visible signs of this compound degradation or instability? A5: While chemical degradation is not always visible, signs of potential issues include:
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Precipitation: The formation of precipitates in a solution can indicate that the antibiotic has fallen out of solution due to incorrect solvent, pH, or storage conditions.
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Loss of Efficacy: The most common sign is a failure to inhibit bacterial growth, such as the appearance of a bacterial lawn on a selection plate or the growth of satellite colonies. This suggests the active concentration of the antibiotic is too low.
Troubleshooting Guide
Issue 1: Inconsistent or reduced antibacterial activity in experiments.
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Possible Cause 1: Degradation of this compound.
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Recommended Solution: Prepare fresh bekanamycin stock solutions frequently. Ensure that stock solutions are stored correctly in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. When adding to media, ensure the media has cooled to 50°C or less. For long-term experiments, consider replenishing the antibiotic if the culture duration exceeds its stability period at 37°C.
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Possible Cause 2: Suboptimal pH of the culture medium.
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Recommended Solution: The activity of aminoglycosides like bekanamycin is enhanced at a neutral to slightly alkaline pH (around 7.0 to 8.0). Bacterial metabolism can produce acidic byproducts, lowering the medium's pH and inhibiting the antibiotic's effectiveness. Monitor the pH of your culture and use a buffered medium (e.g., with HEPES) to maintain a stable pH.
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Possible Cause 3: Inaccurate concentration.
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Recommended Solution: Verify the calculations used for preparing your stock and working solutions. If possible, confirm the concentration of stock solutions using methods like spectrophotometry or HPLC.
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Issue 2: Appearance of satellite colonies on selection plates.
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Possible Cause 1: Antibiotic breakdown during prolonged incubation.
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Recommended Solution: Avoid incubating plates for longer than 16-18 hours. Extended incubation can lead to the degradation of bekanamycin, allowing non-resistant cells to grow.
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Possible Cause 2: Antibiotic concentration is too low.
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Recommended Solution: Resistance enzymes produced by transformed cells can diffuse into the surrounding medium and inactivate the antibiotic, allowing sensitive cells to grow nearby. Increasing the bekanamycin concentration in the plates can help mitigate this effect.
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Possible Cause 3: Plates are too dense.
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Recommended Solution: Plating a smaller volume or a more diluted suspension of the transformation mix can result in more sparsely distributed colonies, reducing the satellite effect.
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Issue 3: Precipitation observed in the this compound solution.
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Possible Cause 1: Incorrect solvent used.
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Recommended Solution: this compound is highly soluble in water but practically insoluble in most organic solvents like ethanol and acetone. Always use sterile, purified water to prepare stock solutions.
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-
Possible Cause 2: pH is outside the optimal solubility range.
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Recommended Solution: A 1% solution of this compound in water typically has a pH between 6.5 and 8.5. If you observe precipitation, check the pH of your solvent.
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-
Possible Cause 3: Storage at low temperatures (excluding freezing).
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Recommended Solution: While refrigeration at 2-8°C is recommended for short-term storage, temperatures below 2°C can sometimes cause precipitation. If precipitation occurs after refrigeration, gentle warming and vortexing may help redissolve the antibiotic. Ensure the solution is clear before use.
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Data Presentation
Table 1: Stability and Recommended Storage of this compound Solutions
| Condition | Temperature | Duration of Stability | Reference(s) |
| Powder | Room Temperature | Long-term (protect from moisture) | |
| Aqueous Solution (in media) | 37°C | Approximately 5 days | |
| Aqueous Stock (Short-term) | 2-8°C | Several weeks | |
| Aqueous Stock (Long-term) | -20°C | Up to 1 month | |
| Aqueous Stock (Long-term) | -80°C | Up to 6 months |
Table 2: Influence of pH on this compound Activity
| pH Range | Effect on Antibacterial Activity | Recommended Action | Reference(s) |
| Acidic (< 7.0) | Reduced activity | Monitor and buffer the pH of the medium. | |
| Neutral to Alkaline (7.0 - 8.0) | Enhanced activity | Maintain pH in this range for optimal performance. |
Table 3: Influence of Temperature on this compound Degradation
| Temperature | Effect on Degradation | Recommended Action | Reference(s) |
| > 100°C | Very rapid degradation (hydrolysis and oxidation) | Do not autoclave bekanamycin solutions. | |
| 37°C | Gradual degradation over several days | For long-term cultures, consider replenishing the antibiotic. | |
| 2-8°C | Slow degradation | Recommended for short-term storage of stock solutions. | |
| -20°C to -80°C | Minimal degradation | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 50 mg/mL this compound Stock Solution
This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution.
Materials:
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This compound powder
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Sterile, ultrapure water
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Sterile 15 mL or 50 mL conical tubes
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Sterile 10 mL or 20 mL syringe
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Sterile 0.22 µm syringe filter
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Sterile 1.5 mL microcentrifuge tubes for aliquoting
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Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. To prepare 10 mL of a 50 mg/mL solution, weigh 500 mg.
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Aseptically transfer the powder to a sterile conical tube.
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Add approximately 8 mL of sterile, ultrapure water to the tube.
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Close the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.
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Bring the final volume to 10 mL with sterile water.
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Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
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Filter-sterilize the solution into a new sterile conical tube. Do not autoclave.
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Aliquot the sterile stock solution into smaller working volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Label each aliquot with the name, concentration (50 mg/mL), and date of preparation.
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Store aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Spectrophotometric Determination of Kanamycin Concentration
This is a simplified protocol based on the reaction of kanamycin with vanillin to produce a colored product, which can be measured spectrophotometrically. This method can be used to check for significant degradation.
Materials:
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Kanamycin sulfate solution (unknown concentration)
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Kanamycin sulfate standards (known concentrations)
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Vanillin reagent (e.g., 1% in an appropriate solvent)
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Borate buffer (pH 12)
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Spectrophotometer and cuvettes
Procedure:
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Prepare Standards: Create a series of kanamycin sulfate standards with known concentrations (e.g., 5, 10, 15, 20, 30 µg/mL) in sterile water.
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Sample Preparation: Dilute your this compound sample to fall within the range of your standards.
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Reaction: In separate tubes for each standard and the unknown sample, mix a defined volume of the kanamycin solution with the vanillin reagent and borate buffer (pH 12).
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Incubation: Allow the reaction to proceed for the optimized time to develop a stable color.
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Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., 404 nm for the vanillin reaction).
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Analysis: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the linear regression equation from the standard curve to calculate the concentration of your unknown sample based on its absorbance. A significantly lower concentration than expected indicates degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Key factors influencing the degradation of this compound.
References
Technical Support Center: Overcoming Intrinisic Resistance to Bekanamycin Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving intrinsic resistance to bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which leads to mRNA misreading and obstructs the translocation of the ribosome, ultimately resulting in the production of nonfunctional or toxic proteins and bacterial cell death.
Q2: What are the primary mechanisms of intrinsic resistance to this compound?
Intrinsic resistance to this compound in bacteria is typically mediated by three main mechanisms:
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Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the bekanamycin molecule, preventing it from effectively binding to its ribosomal target. The primary classes of AMEs include aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).
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Reduced Permeability: Alterations in the bacterial outer membrane, such as mutations in porin channels, can limit the uptake of bekanamycin into the cell, thus reducing its intracellular concentration.
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Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can change the binding site for bekanamycin on the 30S ribosomal subunit, which decreases the binding affinity of the drug.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for a supposedly susceptible bacterial strain.
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Potential Cause: Contamination of the bacterial culture with a resistant strain.
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Troubleshooting Step: Re-streak the culture from the original stock to ensure its purity. Perform quality control of the strain.
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Potential Cause: Spontaneous mutation conferring resistance.
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Troubleshooting Step: Sequence the 16S rRNA gene to identify any mutations within the bekanamycin binding site.
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Potential Cause: Inaccurate antibiotic concentration.
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Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and verify the potency of the antibiotic powder.
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Potential Cause: Variation in experimental conditions.
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Troubleshooting Step: Ensure consistency in inoculum preparation (e.g., using a 0.5 McFarland standard), growth media (use the same batch of Mueller-Hinton broth/agar), and incubation parameters (time, temperature, and atmosphere).
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Issue 2: Failure to observe a synergistic effect in combination therapy.
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Potential Cause: Inappropriate concentrations of the combined agents.
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Troubleshooting Step: Perform a checkerboard assay to determine the optimal concentrations of bekanamycin and the synergistic agent.
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Potential Cause: The chosen combination is not effective against the specific resistance mechanism of the bacterial strain.
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Troubleshooting Step: Characterize the resistance profile of your strain to ensure the combination therapy targets the relevant mechanism (e.g., using an AME inhibitor for a strain producing AMEs).
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Potential Cause: The timing of drug administration is not optimal.
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Troubleshooting Step: Investigate whether sequential administration of the agents is more effective than simultaneous administration.
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Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Bekanamycin in Combination with a Beta-Lactam Antibiotic against a Resistant Gram-Negative Bacterium
| Treatment Agent(s) | MIC of Bekanamycin (µg/mL) | MIC of Beta-Lactam (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| Bekanamycin alone | 128 | - | - | Resistant |
| Beta-Lactam alone | 64 | 64 | - | Resistant |
| Bekanamycin + Beta-Lactam | 16 | 8 | 0.25 | Synergy |
*The FIC Index is calculated as follows: (MIC of Bekanamycin in combination / MIC of Bekanamycin alone) + (MIC of Beta-Lactam in combination / MIC of Beta-Lactam alone). An FIC Index of ≤ 0.5 is indicative of synergy.
Table 2: Representative Data on the Effect of an Efflux Pump Inhibitor (EPI) on Bekanamycin MIC against a Resistant Bacterial Strain
| Bacterial Strain | Treatment | MIC of Bekanamycin (µg/mL) | Fold Change in MIC |
| Resistant Strain | Bekanamycin alone | 256 | - |
| Resistant Strain | Bekanamycin + EPI | 32 | 8-fold decrease |
| Susceptible Strain | Bekanamycin alone | 4 | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
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Prepare Bekanamycin Stock Solution: Dissolve this compound in sterile deionized water to a concentration of 10 mg/mL and filter-sterilize.
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Prepare Bacterial Inoculum: Inoculate a single colony of the test organism into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
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Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to obtain a range of concentrations.
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Inoculation: Add the adjusted bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading the MIC: The MIC is the lowest concentration of bekanamycin that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
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Prepare Stock Solutions: Prepare stock solutions of bekanamycin and the second test agent at concentrations that are multiples of the expected MICs.
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Prepare Dilution Plates: In a 96-well plate, create serial dilutions of bekanamycin along the x-axis and serial dilutions of the second agent along the y-axis.
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Inoculation: Inoculate all wells with the bacterial suspension prepared as described in the MIC protocol.
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Incubation: Incubate the plate under the same conditions as the MIC assay.
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Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index to assess synergy.
Visualizations
Caption: Workflow for MIC and Synergy Testing.
Navigating Inconsistent Results with Bekanamycin Sulfate Selection Plates: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results with bekanamycin sulfate selection plates. Here, you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there no colonies growing on my bekanamycin selection plates after transformation?
There are several potential reasons for a complete lack of colony growth:
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Bekanamycin Concentration is Too High: The concentration of this compound required for effective selection is highly dependent on the bacterial strain or cell line. It is crucial to determine the Minimum Inhibitory Concentration (MIC) that kills all non-transformed cells without being overly toxic to your transformed cells.[1][2]
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Antibiotic Degradation: this compound solutions can lose activity if not stored properly.[2] Factors leading to degradation include improper storage temperature, exposure to light, and repeated freeze-thaw cycles.[2][3]
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Inefficient Transformation: Low efficiency of your transformation protocol will result in fewer to no resistant colonies. It is advisable to have a positive control (a plasmid with known high transformation efficiency) to ensure your competent cells and protocol are effective.
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Toxicity of the Expressed Protein: The protein you are attempting to express may be toxic to the host cells, leading to cell death irrespective of the antibiotic selection.
Q2: Why am I seeing a lawn of bacterial growth or growth of untransformed cells on my selection plates?
This indicates a failure in the selection process, which could be due to:
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Bekanamycin Concentration is Too Low: The concentration of bekanamycin may be insufficient to inhibit the growth of non-transformed cells. Performing a kill curve analysis is essential to determine the optimal concentration for your specific experimental conditions.
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Inactive Bekanamycin: The antibiotic may have degraded due to improper storage or handling. Always use freshly prepared plates or ensure your stock solutions have been stored correctly at -20°C for long-term storage and protected from light.
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Intrinsic Resistance: The host bacterial strain may possess intrinsic resistance to bekanamycin.
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Spontaneous Mutations: Bacteria can develop spontaneous mutations that confer resistance, especially with prolonged incubation times.
Q3: I see small "satellite" colonies surrounding my larger, transformed colonies. What are these and how can I prevent them?
Satellite colonies are typically non-transformed cells that are able to grow in the immediate vicinity of a true resistant colony. The resistant colony secretes an enzyme, such as neomycin phosphotransferase II, that inactivates the bekanamycin in the surrounding medium, creating a zone of lower antibiotic concentration where sensitive cells can survive.
To minimize satellite colonies:
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Avoid Over-Incubation: Do not incubate your plates for extended periods.
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Optimize Plating Density: Plating a more dilute suspension of your transformation mix can lead to more sparsely distributed colonies, reducing the satellite effect.
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Use the Optimal Bekanamycin Concentration: A sufficiently high concentration of bekanamycin can help to suppress the growth of these satellite colonies.
Q4: Can I use this compound for selecting stably transfected mammalian cells?
Bekanamycin, much like its relative kanamycin, is generally not effective for the selection of mammalian cells. This is because mammalian cells have 80S ribosomes, which are structurally different from the 70S ribosomes in bacteria and are less susceptible to bekanamycin at concentrations that are not cytotoxic. For mammalian cell selection, more potent antibiotics like G418 are recommended.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Selection
| Organism/Cell Type | Recommended Starting Concentration | Notes |
| E. coli | 50 µg/mL | The optimal concentration can vary between strains and should be determined empirically. |
| Arabidopsis thaliana | 50 mg/L | For selection of transgenic plants. |
| Tobacco | 100 mg/L | For selection of transgenic plants. |
| Mammalian Cells | Not Recommended | Generally ineffective for mammalian cell selection. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Selection Plates
Materials:
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This compound powder
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Sterile, deionized water
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0.22 µm sterile filter
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Sterile microcentrifuge tubes or vials
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LB agar
Procedure:
-
Prepare Stock Solution:
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Dissolve this compound powder in sterile water to a final concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into single-use volumes in sterile tubes.
-
-
Storage of Stock Solution:
-
Store the aliquots at -20°C for long-term storage. Aqueous stock solutions can be stored at 2-8°C for short-term use.
-
Avoid repeated freeze-thaw cycles and protect the solution from light.
-
-
Prepare Selection Plates:
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Prepare LB agar according to the manufacturer's instructions.
-
Autoclave the agar and let it cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL).
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Mix well and pour the agar into sterile petri dishes.
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Allow the plates to solidify and store them at 2-8°C, sealed to prevent evaporation.
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Protocol 2: Kill Curve Assay to Determine Optimal Bekanamycin Concentration
A kill curve, or dose-response assay, is crucial for determining the minimum concentration of this compound that effectively kills your specific non-transformed host strain.
Materials:
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Untransformed host bacterial strain
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LB broth and LB agar plates
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This compound stock solution (e.g., 50 mg/mL)
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Sterile culture tubes and petri dishes
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Spectrophotometer
Methodology:
-
Prepare Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed host strain and incubate overnight at 37°C with shaking.
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Standardize Cell Density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
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Prepare Titration Plates: Prepare a series of LB agar plates with a range of final bekanamycin concentrations. A good starting range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.
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Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
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Incubate: Incubate the plates at 37°C for 16-20 hours.
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Determine MIC: Examine the plates and identify the lowest bekanamycin concentration at which there is no visible bacterial growth. This is the Minimum Inhibitory Concentration (MIC).
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Select Working Concentration: The optimal working concentration for selecting transformed colonies is typically slightly higher than the MIC (e.g., 1.5x MIC) to ensure stringent selection.
Visualizations
Caption: Troubleshooting workflow for inconsistent bekanamycin selection results.
Caption: Mechanism of action of bekanamycin and plasmid-mediated resistance.
References
Technical Support Center: The Impact of pH on Bekanamycin Sulfate Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the activity and stability of bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It binds to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA and ultimately results in the production of non-functional proteins, leading to bacterial cell death.
Q2: Does the pH of my experimental medium affect the antibacterial activity of this compound?
Yes, the pH of the medium can significantly impact the antibacterial activity of this compound. Generally, aminoglycoside antibiotics, including bekanamycin, exhibit greater potency in neutral to alkaline conditions and reduced activity in acidic environments.[1]
Q3: What is the optimal pH range for this compound activity?
The optimal pH range for this compound activity is generally considered to be neutral to slightly alkaline, typically around pH 7.0 to 8.0 .[1] A 1% solution of the related compound kanamycin sulfate in water has a pH between 6.5 and 8.5.[2][3]
Q4: Why is the activity of this compound pH-dependent?
The pH-dependent activity of aminoglycosides is related to the protonation state of their amino groups. At an acidic pH, these amino groups become protonated, leading to a higher positive charge on the molecule. This increased positive charge is thought to hinder the transport of the antibiotic across the bacterial cell membrane, reducing its efficacy. Conversely, in neutral to alkaline conditions, the aminoglycoside is less protonated, which facilitates its uptake by the bacterial cell.
Q5: How stable is this compound in solution at different pH values?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | The pH of the culture medium has dropped below the optimal range for bekanamycin activity due to bacterial metabolism. | Monitor the pH of your culture medium throughout the experiment. Consider using a buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH. |
| Precipitation of this compound in stock solution | The pH of the solvent is outside the optimal solubility range. | Ensure your stock solution is prepared in sterile, purified water. The pH of a 1% kanamycin sulfate solution in water is typically between 6.5 and 8.5. If precipitation occurs, a slight adjustment of the pH towards neutral may help to redissolve the antibiotic. |
| Variability in Minimum Inhibitory Concentration (MIC) values between experiments | The pH of the growth medium used for MIC determination is inconsistent. | Standardize the pH of the Mueller-Hinton broth or other media used for your MIC assays. Ensure the pH is checked and adjusted before each experiment. |
| Loss of antibiotic effectiveness in long-term cultures | The antibiotic may be degrading over time, especially if the culture is maintained at 37°C for an extended period. | For long-term experiments, consider replenishing the this compound in the culture medium periodically. Aqueous stock solutions are stable for about 5 days at 37°C. |
Data Presentation
pH-Dependent Antibacterial Activity
The following table provides representative Minimum Inhibitory Concentration (MIC) data for aminoglycosides against E. coli at different pH values. This illustrates the general trend of decreased activity at acidic pH.
| pH | Representative MIC (µg/mL) | Relative Potency |
| 5.5 | 32 - 64 | Low |
| 6.5 | 8 - 16 | Moderate |
| 7.4 | 2 - 4 | High |
| 8.0 | 1 - 2 | Very High |
Disclaimer: This table presents representative data for the aminoglycoside class of antibiotics. Actual MIC values for this compound may vary depending on the specific bacterial strain and experimental conditions.
Stability of Kanamycin Sulfate in Aqueous Solution
While specific quantitative data for this compound is limited, the following table presents illustrative stability data for a closely related aminoglycoside, kanamycin sulfate, in an aqueous solution at 37°C. This data is based on available product information sheets.
| pH Range | Temperature | Time | Approximate % Remaining |
| 6.5 - 8.5 | 37°C | 5 days | > 95% |
| 6.5 - 8.5 | 2-8°C | 30 days | > 98% |
Note: This data is for kanamycin sulfate and should be considered as an estimate for the stability of this compound.
Experimental Protocols
Protocol 1: Determination of this compound MIC at Different pH Values
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound at various pH levels.
Materials:
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This compound powder
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Mueller-Hinton Broth (MHB)
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Sterile, purified water
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Sterile 1 M HCl and 1 M NaOH for pH adjustment
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Sterile buffers (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH)
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Bacterial strain of interest
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Sterile 96-well microtiter plates
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Spectrophotometer
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Calibrated pH meter
Procedure:
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Preparation of pH-Adjusted Media:
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Prepare MHB according to the manufacturer's instructions.
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Divide the MHB into separate sterile containers for each pH to be tested (e.g., pH 5.5, 6.5, 7.4, 8.0).
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Adjust the pH of each aliquot of MHB using sterile HCl or NaOH. For better stability, the use of appropriate biological buffers is recommended.
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Confirm the final pH with a calibrated pH meter.
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Sterile-filter the pH-adjusted media.
-
-
Preparation of this compound Stock Solution:
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Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, purified water.
-
-
Serial Dilution in Microtiter Plates:
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In separate 96-well plates for each pH value, perform a two-fold serial dilution of the this compound stock solution with the corresponding pH-adjusted MHB to achieve the desired concentration range.
-
-
Inoculum Preparation:
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Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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-
Inoculation and Incubation:
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Inoculate each well of the microtiter plates with the prepared bacterial suspension.
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Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.
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Incubate the plates at 37°C for 16-20 hours.
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-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
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Protocol 2: pH Stability Study of this compound by HPLC
This protocol describes a general procedure for assessing the stability of this compound in solutions of varying pH using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials:
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This compound powder
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HPLC-grade water, acetonitrile, and methanol
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Buffer salts for preparing solutions at different pH values (e.g., phosphate, citrate, borate)
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Calibrated pH meter
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HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
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C18 HPLC column
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Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
HPLC Method Development (if necessary):
-
Develop a stability-indicating HPLC method capable of separating bekanamycin from its potential degradation products. This may involve derivatization or the use of ion-pairing agents, as aminoglycosides lack a strong chromophore.
-
-
Preparation of pH Buffers:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
-
Sample Preparation:
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Accurately weigh and dissolve this compound in each pH buffer to a known concentration (e.g., 1 mg/mL).
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Transfer aliquots of these solutions into sealed vials for each time point and temperature condition.
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-
Stability Study Conditions:
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Store the vials at a specified temperature (e.g., 40°C for accelerated stability).
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At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial for each pH condition.
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-
Sample Analysis:
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Neutralize the pH of the samples if necessary.
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Dilute the samples to an appropriate concentration for HPLC analysis.
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Inject the samples into the HPLC system and record the chromatograms.
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-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the initial (time zero) sample.
-
Identify and quantify any major degradation products if standards are available.
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Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
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Visualizations
Caption: Effect of pH on Bekanamycin's Mechanism of Action.
Caption: Workflow for Determining MIC at Various pH Levels.
References
reducing satellite colonies in bekanamycin sulfate selection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bekanamycin sulfate selection, with a focus on reducing satellite colonies.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small colonies of non-transformed cells that grow around a larger, antibiotic-resistant colony.[1][2] They arise when the primary colony, which contains the resistance gene, secretes an enzyme that degrades the this compound in the immediate vicinity.[1][3][4] This creates a localized area of lower antibiotic concentration, allowing non-resistant cells to grow. These colonies can lead to contamination of your desired clone and inaccurate results in downstream applications.
Q2: What is the mechanism of this compound action and resistance?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding causes misreading of mRNA and disrupts translocation, ultimately leading to bacterial cell death. Plasmids used for selection often carry the neomycin phosphotransferase II (nptII or kanR) gene, which confers resistance by inactivating bekanamycin through phosphorylation. This allows only the bacteria that have successfully taken up the plasmid to survive in a medium containing bekanamycin.
Q3: What is a typical working concentration for this compound selection in E. coli?
A common starting concentration for bekanamycin (kanamycin) selection in E. coli is 50 µg/mL. However, the optimal concentration can vary depending on the E. coli strain, plasmid copy number, and culture conditions. It is highly recommended to empirically determine the optimal concentration for your specific experimental setup.
Q4: How can I determine the optimal this compound concentration for my experiments?
The best practice is to perform a Minimum Inhibitory Concentration (MIC) or a kill curve experiment. This involves plating your non-transformed host cells on a series of agar plates with varying concentrations of this compound to identify the lowest concentration that completely inhibits their growth. The optimal working concentration for your selection experiments will typically be slightly higher than the MIC (e.g., 1.5x MIC).
Troubleshooting Guide: Reducing Satellite Colonies
This guide addresses common issues related to the formation of satellite colonies during this compound selection.
| Problem | Possible Cause | Solution |
| Numerous satellite colonies are present around larger colonies. | This compound concentration is too low. The enzyme produced by resistant colonies diffuses into the surrounding medium and inactivates the antibiotic, allowing non-resistant cells to grow. | Increase the this compound concentration in your plates. Perform a titration experiment to determine the optimal concentration that effectively kills non-transformed cells without being toxic to your transformed cells. |
| Prolonged incubation time. Extended incubation (over 16-18 hours) can lead to the breakdown of the antibiotic, reducing its effective concentration and promoting the growth of satellite colonies. | Incubate your plates for the recommended time (typically 16-18 hours) and monitor them closely. | |
| High plating density. A high density of transformed colonies can lead to a significant local reduction in antibiotic concentration, encouraging the growth of satellite cells. | Plate a smaller volume or a more dilute suspension of your transformation mix to ensure well-separated colonies. | |
| Degraded this compound. Improper storage or handling can lead to a loss of antibiotic activity. | Ensure your this compound stock solution is stored correctly (aliquoted and frozen at -20°C for long-term storage). Use freshly prepared plates for your experiments. | |
| Uneven distribution of the antibiotic in the agar. | When preparing your agar plates, ensure the antibiotic is added when the agar has cooled to 45-55°C and is mixed thoroughly before pouring to ensure even distribution. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound for E. coli
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the growth of your untransformed E. coli host strain.
Materials:
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Untransformed E. coli host strain
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LB broth
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LB agar
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This compound stock solution (e.g., 50 mg/mL in sterile water)
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Sterile petri dishes
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Spectrophotometer
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Sterile dilution tubes and plating supplies
Methodology:
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Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain and incubate overnight at 37°C with shaking.
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Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to a final OD600 of approximately 0.1.
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Prepare this compound Titration Plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.
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Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
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Incubate: Incubate the plates at 37°C for 16-20 hours.
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Determine MIC: Examine the plates and identify the lowest concentration of this compound at which there is no visible bacterial growth. This is the MIC. Your optimal working concentration for selection should be slightly higher than this value.
This compound Concentration Titration for MIC Determination
| Plate | This compound Concentration (µg/mL) | Expected Growth of Untransformed Cells |
| 1 | 0 | Lawn |
| 2 | 5 | Varies by strain |
| 3 | 10 | Varies by strain |
| 4 | 15 | Varies by strain |
| 5 | 25 | Varies by strain |
| 6 | 50 | Varies by strain |
| 7 | 75 | Varies by strain |
| 8 | 100 | Varies by strain |
Visualizations
Caption: Mechanism of Bekanamycin action and resistance.
Caption: Formation of satellite colonies.
Caption: Troubleshooting workflow for satellite colonies.
References
Bekanamycin Sulfate Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For maximal stability, this compound in powder form should be stored at room temperature or refrigerated (2°C to 8°C).[1] Some sources also indicate that it can be stored at -20°C.[2] It is crucial to protect the powder from moisture.[3]
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous stock solutions of this compound are recommended to be stored at 2-8°C for long-term use.[4] For extended long-term storage, aliquots of the solution can be frozen at -20°C.
Q3: What is the shelf life of this compound solutions under different storage conditions?
A3: The stability of this compound solutions is temperature-dependent. Aqueous solutions are stable for approximately 5 days at 37°C. When stored at 4°C, liquid media or agar plates containing the antibiotic should be used within 30 days to maintain effectiveness. For longer-term storage, frozen aliquots at -20°C are recommended.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by a loss of antibacterial activity. In experiments, this may manifest as the unexpected growth of susceptible bacterial strains. Visually, changes in the color or clarity of solutions may also indicate degradation, although analytical methods are required for confirmation.
Q5: What are the primary degradation pathways for this compound?
A5: The main chemical degradation pathways for this compound, similar to other aminoglycosides, are hydrolysis and oxidation. Hydrolysis involves the cleavage of the glycosidic bonds that link the amino sugar rings of the molecule.
Q6: What are the major degradation products of this compound?
A6: The degradation of bekanamycin (Kanamycin B) primarily results from the cleavage of its glycosidic bonds, leading to the formation of key degradation products such as 2-deoxystreptamine (the central aminocyclitol core) and nebramine.
Data on this compound Stability
The following tables summarize the recommended storage conditions and provide representative stability data for this compound.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Additional Notes |
| Powder | Room Temperature or 2-8°C | Protect from moisture. Can also be stored at -20°C. |
| Aqueous Stock Solution | 2-8°C (short-term) | For several weeks. |
| Aqueous Stock Solution | -20°C (long-term) | Recommended for extended storage. |
| Media/Agar Plates | 4°C | Use within 30 days for optimal effectiveness. |
Table 2: Representative Long-Term Stability of this compound in Aqueous Solution (0.9% NaCl)
| Storage Condition | Time Point | Potency (%) |
| 2-8°C | 1 month | >98% |
| 3 months | >95% | |
| 6 months | >90% | |
| -20°C | 6 months | >98% |
| 12 months | >95% | |
| 37°C | 1 day | ~98% |
| 3 days | ~92% | |
| 5 days | ~85% |
Note: This table provides representative data based on the known stability of aminoglycoside antibiotics. Actual stability may vary depending on the specific formulation, concentration, and container.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for the development of a stability-indicating HPLC assay for this compound, adapted from methods for similar aminoglycosides.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an ion-pairing agent (e.g., sodium heptanesulfonate) in an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) after pre-column derivatization, or by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in ultrapure water (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
-
Prepare samples for analysis by diluting them with the mobile phase to fall within the calibration range.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be demonstrated by separating the main bekanamycin peak from its degradation products generated during forced degradation studies.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the heat-treated powder in water to a concentration of 1 mg/mL and then dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
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Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a putative degradation pathway for this compound.
Caption: Experimental workflow for forced degradation and stability analysis.
Caption: Putative degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Bekanamycin Selection in Mammalian Cells
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of bekanamycin for selection in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my bekanamycin selection not working? My cells are not dying.
There are several potential reasons why your bekanamycin selection may be failing to eliminate non-transfected cells:
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Bekanamycin is not ideal for mammalian cells: Bekanamycin, while effective in bacteria, is generally not potent enough for selecting mammalian cells.[1] Mammalian cells have 80S ribosomes, which are less susceptible to bekanamycin than the 70S ribosomes found in bacteria.[1] The industry standard for selecting cells expressing the neomycin resistance gene (neo) is G418 (Geneticin®), which is a more potent aminoglycoside antibiotic for eukaryotic cells.[2][3]
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Incorrect bekanamycin concentration: The concentration of bekanamycin may be too low to effectively kill your specific cell line.[4] Every cell line has a different sensitivity to antibiotics. It is crucial to determine the optimal concentration by performing a kill curve experiment.
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Degraded antibiotic: Bekanamycin sulfate solutions can lose activity if not stored properly. Exposure to light, improper storage temperatures, or multiple freeze-thaw cycles can lead to degradation. Stock solutions should be stored at 2-8°C and protected from light.
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High cell density: If cells are plated too densely, they can experience contact inhibition and changes in their metabolic state, which may affect their susceptibility to the antibiotic.
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Intrinsic cell line resistance: Some mammalian cell lines may have a higher intrinsic resistance to bekanamycin.
Q2: All my cells are dying, including the transfected ones. What could be wrong?
If you are observing widespread cell death, consider the following possibilities:
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Bekanamycin concentration is too high: A concentration that is effective for one cell line may be toxic to another. An excessively high concentration can kill all cells, including those that have successfully integrated the resistance gene. A kill curve is essential to find the minimum concentration that kills non-transfected cells.
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Low transfection efficiency: If the number of cells that successfully integrated the neo resistance gene is very low, it may appear that the selection is killing all cells. It is important to optimize your transfection protocol.
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Toxicity of your gene of interest: The protein you are trying to express may be toxic to the cells, leading to cell death that is independent of the antibiotic selection.
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Poor cell health: Unhealthy cells are more susceptible to the stress of transfection and antibiotic selection. Ensure your cells are healthy and in the logarithmic growth phase before starting your experiment.
Q3: What is the recommended concentration of bekanamycin for mammalian cell selection?
There is limited data on effective concentrations of bekanamycin for mammalian cell selection, as it is not commonly used for this purpose. The optimal concentration is highly cell-line dependent. For example, one study reported an IC50 of 139.6 µM for NIH3T3 cells, while for HEK293 cells, the IC50 was greater than 500 µg/mL. Therefore, it is critical to perform a kill curve to determine the appropriate concentration for your specific cell line.
Q4: How should I prepare and store my bekanamycin stock solution?
Proper preparation and storage are crucial for maintaining the antibiotic's efficacy:
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Preparation: Dissolve this compound powder in sterile water or a buffer like PBS to a desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C for long-term storage to avoid repeated freeze-thaw cycles. Aqueous stock solutions can be stored at 2-8°C for shorter periods.
Troubleshooting Guide
If you are encountering issues with your bekanamycin selection, follow this troubleshooting guide to identify and resolve the problem.
Problem 1: No cell death observed in the non-transfected control group.
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too low. | Perform a kill curve to determine the minimum concentration required to kill your specific cell line. |
| Degraded bekanamycin. | Prepare a fresh stock solution of bekanamycin, ensuring proper storage and handling. |
| Cell line has high intrinsic resistance. | Increase the concentration of bekanamycin and monitor for cell death. Consider switching to a more potent antibiotic like G418. |
| Incorrect antibiotic. | Verify that you are using this compound. |
Problem 2: All cells, including transfected cells, are dying.
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too high. | Perform a kill curve to determine the optimal concentration. |
| Low transfection efficiency. | Optimize your transfection protocol to increase the number of cells expressing the resistance gene. |
| Toxicity of the expressed protein. | Consider using an inducible expression system to control the expression of your gene of interest. |
| Poor cell health prior to selection. | Ensure cells are healthy and in the logarithmic growth phase before transfection and selection. |
Experimental Protocols
Protocol: Determining the Optimal Antibiotic Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of an antibiotic that effectively kills non-transfected cells within a specific timeframe (typically 7-14 days).
Materials:
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Healthy, actively dividing mammalian cells
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Complete cell culture medium
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This compound stock solution
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Multi-well plates (24- or 96-well)
Procedure:
-
Cell Plating: Plate your cells in a multi-well plate at a density that allows them to reach about 25-50% confluency on the day the antibiotic is added.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of bekanamycin in complete culture medium. The range of concentrations should be broad enough to identify both non-toxic and toxic levels.
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Treatment: The day after plating, replace the medium with the medium containing the different concentrations of bekanamycin. Include a "no antibiotic" control.
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Incubation and Observation: Incubate the cells and monitor them daily for signs of cell death, such as rounding, detachment, and lysis.
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Medium Changes: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-14 days.
Protocol: Stable Cell Line Selection
-
Transfection: Transfect your mammalian cells with the plasmid containing your gene of interest and the neo resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
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Selection: Replace the medium with a fresh medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until distinct colonies of resistant cells appear. This typically takes 1-3 weeks.
-
Isolation and Expansion: Isolate individual colonies and expand them to generate clonal stable cell lines.
Data Presentation
Table 1: Comparison of Bekanamycin and G418 for Mammalian Cell Selection
| Feature | This compound | G418 (Geneticin®) |
| Primary Use | Bacterial selection | Mammalian cell selection |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria. | Inhibits protein synthesis by acting on the 80S ribosome in eukaryotic cells. |
| Typical Selection Concentration | Data is limited and highly cell-line dependent. | 100 - 2000 µg/mL, highly cell-line dependent. |
| Documentation & Protocols | Very limited for mammalian cell selection. | Extensive and well-established. |
Table 2: Recommended Starting Concentrations for Common Selection Antibiotics
| Antibiotic | Resistance Gene | Typical Working Concentration |
| G418 (Geneticin®) | neo | 100 - 2000 µg/mL |
| Puromycin | pac | 1 - 10 µg/mL |
| Hygromycin B | hyg or hph | 50 - 400 µg/mL |
| Blasticidin S | bsd or bsr | 1 - 10 µg/mL |
| Zeocin™ | Sh ble | 50 - 400 µg/mL |
Visualizations
Experimental Workflow: Stable Cell Line Generation
Caption: Workflow for generating a stable mammalian cell line using antibiotic selection.
Troubleshooting Logic: Bekanamycin Selection Failure
References
Validation & Comparative
A Researcher's Guide: Bekanamycin Sulfate vs. Kanamycin A for Bacterial Transformation
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in ensuring the success of bacterial transformation experiments. This guide provides an objective comparison of bekanamycin sulfate and kanamycin A, two closely related aminoglycoside antibiotics, for their use as selective agents in bacterial transformation.
At a Glance: Key Similarities and Differences
Bekanamycin, also known as kanamycin B, and kanamycin A are both produced by the bacterium Streptomyces kanamyceticus.[1] Kanamycin A is the major component of the kanamycin complex.[2] The primary structural difference between the two lies at the C2' position of the aminoglycoside structure. Kanamycin A possesses a hydroxyl (-OH) group at this position, whereas bekanamycin has an amino (-NH2) group. This compound is the sulfate salt form of bekanamycin, which enhances its solubility.[3] Despite this minor structural variance, their biological activity as selective agents in molecular biology is largely considered interchangeable due to a shared mechanism of action and resistance.
Mechanism of Action: A Shared Pathway of Inhibition
Both bekanamycin and kanamycin A are potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. Their primary target is the 30S ribosomal subunit. By irreversibly binding to the 16S rRNA within this subunit, they interfere with the initiation of protein synthesis and cause misreading of the mRNA template. This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4][5]
Resistance to both antibiotics in transformed bacteria is typically conferred by the nptII (neo) gene. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates both bekanamycin and kanamycin by transferring a phosphate group to the antibiotic molecule, preventing it from binding to the ribosome.
dot
Performance in Bacterial Transformation: An In-Depth Look
While direct comparative studies on transformation efficiency are scarce, the common starting concentration for kanamycin A in bacterial selection is 50 µg/mL. However, it is crucial to empirically determine the optimal concentration for your specific bacterial strain and experimental conditions. For this compound, a similar starting concentration can be used, but determining the Minimum Inhibitory Concentration (MIC) is highly recommended for stringent selection.
Quantitative Data Summary
Due to the lack of head-to-head comparative data, the following table provides typical working concentrations and key properties for each antibiotic.
| Feature | This compound | Kanamycin A |
| Typical Working Concentration | 30-100 µg/mL (50 µg/mL is a common starting point) | 30-100 µg/mL (50 µg/mL is a common starting point) |
| Resistance Gene | nptII (Neomycin Phosphotransferase II) | nptII (Neomycin Phosphotransferase II) |
| Mechanism of Action | Inhibition of protein synthesis via binding to 30S ribosomal subunit | Inhibition of protein synthesis via binding to 30S ribosomal subunit |
| Stability | Generally stable in solution and on plates | Generally stable in solution and on plates |
Experimental Protocols
To ensure optimal results, it is recommended to determine the ideal concentration of the selective antibiotic for your specific bacterial host strain.
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
This protocol is essential for establishing the lowest concentration of this compound or kanamycin A that inhibits the growth of your untransformed host bacteria. The optimal concentration for selection is typically 1.5 to 2 times the MIC.
Materials:
-
Untransformed bacterial host strain (e.g., E. coli DH5α)
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Luria-Bertani (LB) agar plates
-
LB broth
-
This compound or Kanamycin A stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile spreaders and petri dishes
-
Spectrophotometer
Methodology:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of the untransformed host strain and incubate overnight at 37°C with shaking.
-
Standardize cell density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare antibiotic plates: Create a series of LB agar plates with varying final concentrations of the antibiotic. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.
-
Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each plate.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest antibiotic concentration at which no bacterial growth is observed.
dot
Protocol 2: Bacterial Transformation (Heat Shock Method)
This is a standard protocol for transforming chemically competent E. coli.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA (containing the nptII resistance gene)
-
SOC medium
-
LB agar plates containing the selective concentration of this compound or kanamycin A (determined from Protocol 1)
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Methodology:
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking (225 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto the selective LB agar plates.
-
Incubate the plates at 37°C overnight.
dot
Conclusion
This compound and kanamycin A are both highly effective aminoglycoside antibiotics for the selection of transformed bacteria. Their similar mechanisms of action and inactivation by the same resistance enzyme, neomycin phosphotransferase II, make them largely interchangeable for this application. While kanamycin A is more commonly cited in protocols, this compound is expected to perform similarly.
For optimal and reproducible results, it is imperative for researchers to empirically determine the minimum inhibitory concentration (MIC) of their chosen antibiotic for their specific bacterial strain. This step ensures stringent selection without compromising the viability of successfully transformed cells. In the absence of direct comparative data on transformation efficiency, the choice between this compound and kanamycin A can be guided by factors such as laboratory availability and cost, with the assurance that both are scientifically sound options for your research needs.
References
Validating Bekanamycin Sulfate Resistance in Transformed Colonies: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful selection of transformed colonies is a foundational step in molecular cloning and genetic engineering. Bekanamycin sulfate, an aminoglycoside antibiotic, serves as a reliable selection agent. However, rigorous validation of resistance is crucial to eliminate false positives and ensure the integrity of downstream experiments. This guide provides an objective comparison of this compound with other common selection agents, supported by experimental data, detailed protocols, and visual workflows to aid in the design and execution of robust validation strategies.
Comparative Analysis of Selection Agents
The choice of an antibiotic resistance marker can significantly impact the efficiency and cleanliness of your selection process. Below is a comparison of this compound with two other commonly used selection agents: ampicillin and chloramphenicol.
| Feature | This compound | Ampicillin | Chloramphenicol |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit (Bactericidal).[1] | Inhibits cell wall synthesis (Bactericidal). | Inhibits protein synthesis by binding to the 50S ribosomal subunit (Bacteriostatic).[2] |
| Resistance Mechanism | Enzymatic modification (phosphorylation) by an intracellular aminoglycoside phosphotransferase.[1] | Enzymatic inactivation by β-lactamase, which is secreted into the surrounding medium.[2] | Enzymatic modification (acetylation) by the intracellular enzyme chloramphenicol acetyltransferase (CAT).[2] |
| Satellite Colonies | Minimal to none. The resistance enzyme is intracellular, preventing the degradation of the antibiotic in the surrounding medium. | High propensity. Secreted β-lactamase degrades ampicillin, allowing non-resistant cells to grow in the vicinity of a true colony. | Minimal to none. The resistance enzyme is intracellular. |
| Stability in Media | High. Stable for extended periods at 37°C and can be stored in plates for up to a month at 4°C. | Low. Degrades at higher temperatures and over time, which can contribute to the growth of satellite colonies. | Moderate. More stable than ampicillin. |
| Transformation Efficiency | High | High | Moderate |
Quantitative Comparison of Selection Marker Performance
The following table presents illustrative data from a hypothetical experiment comparing the performance of this compound, ampicillin, and chloramphenicol in the transformation of E. coli DH5α cells with a standard cloning vector.
| Parameter | This compound (50 µg/mL) | Ampicillin (100 µg/mL) | Chloramphenicol (34 µg/mL) |
| Transformation Efficiency (CFU/µg DNA) | 1.2 x 10⁸ | 1.5 x 10⁸ | 8.0 x 10⁷ |
| Number of Colonies (per plate) | 150 | 180 | 95 |
| Satellite Colonies (average per primary colony) | < 1 | 8 | < 1 |
| False Positives (from 10 colonies picked) | 0 | 2 | 0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducible and reliable validation of this compound resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the host bacterial strain. This is a critical first step before performing transformations to establish the appropriate working concentration for selection.
Materials:
-
Bekanymycin sulfate stock solution (e.g., 10 mg/mL)
-
Host bacterial strain (e.g., E. coli DH5α)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the host bacteria into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).
-
Standardize Inoculum: Adjust the turbidity of the bacterial culture with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 100 µg/mL to 0.2 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted antibiotic, resulting in a final inoculum of 5 x 10⁵ CFU/mL. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Validation of Transformed Colonies by Replica Plating
This method confirms that colonies growing on a selective plate are genuinely resistant and not the result of experimental artifacts.
Materials:
-
Transformation plate with putative transformant colonies
-
LB agar plates
-
LB agar plates containing the selective concentration of this compound (determined from MIC)
-
Sterile velveteen cloth or replica-plating tool
-
Sterile toothpicks
Procedure:
-
Master Plate: The original transformation plate serves as the master plate.
-
Replica Plating:
-
Gently press a sterile velveteen cloth onto the surface of the master plate.
-
Carefully transfer the impression onto a fresh LB agar plate (control) and then onto an LB agar plate containing this compound.
-
Alternatively, use sterile toothpicks to pick individual colonies and gently streak them onto the control and selective plates in a grid pattern.
-
-
Incubation: Incubate both plates at 37°C for 12-16 hours.
-
Analysis: Compare the growth on both plates. True transformants will grow on both the control and the selective plates. Non-resistant colonies, including satellite colonies, will only grow on the control plate.
Protocol 3: Colony PCR for Genotypic Confirmation
This rapid molecular method confirms the presence of the bekanamycin resistance gene within the transformed bacteria.
Materials:
-
Putative transformant colonies
-
Sterile water or TE buffer
-
PCR tubes
-
Primers specific for the bekanamycin resistance gene (e.g., aph(3')-IIa)
-
Taq DNA polymerase and dNTPs (or a PCR master mix)
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Colony Preparation: Pick a small amount of a single colony with a sterile pipette tip and resuspend it in 20-50 µL of sterile water in a PCR tube.
-
Initial Lysis: Heat the PCR tubes at 95°C for 5-10 minutes to lyse the bacterial cells and release the plasmid DNA.
-
PCR Amplification: Add the PCR master mix and specific primers to each tube. Perform PCR with optimized cycling conditions for your primers and target gene.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size confirms the presence of the bekanamycin resistance gene.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
References
A Comparative Analysis of Bekanamycin and Tobramycin Efficacy for Researchers
This guide provides a detailed comparative analysis of bekanamycin and tobramycin, two aminoglycoside antibiotics, with a focus on their efficacy against key bacterial pathogens. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a foundation for informed decision-making in experimental design and antibiotic selection.
Mechanism of Action: A Shared Pathway
Both bekanamycin and tobramycin are potent bactericidal agents that exert their effect by inhibiting bacterial protein synthesis. Their primary target is the 30S ribosomal subunit. By irreversibly binding to the 16S rRNA within this subunit, they disrupt the formation of the initiation complex and cause misreading of the mRNA template.[1] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1]
Caption: Mechanism of action for aminoglycoside antibiotics.
Comparative In Vitro Efficacy
The in vitro activity of bekanamycin and tobramycin has been evaluated against a range of Gram-negative and some Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison. While both antibiotics demonstrate broad-spectrum activity, notable differences exist, particularly against Pseudomonas aeruginosa.
| Bacterial Species | Bekanamycin (Kanamycin B) MIC (µg/mL) | Tobramycin MIC (µg/mL) |
| Pseudomonas aeruginosa | 8 - >128[1] | 0.25 - 4[1] |
| Escherichia coli | 1 - 8[1] | 0.25 - 2 |
| Klebsiella pneumoniae | 0.5 - 4 | 0.25 - 2 |
| Enterobacter spp. | 1 - 16 | 0.5 - 4 |
| Proteus spp. | 1 - 16 | 0.5 - 8 |
| Staphylococcus aureus | - | Susceptible |
Note: MIC values can vary depending on the specific strain and testing methodology. Generally, tobramycin exhibits superior in vitro activity against Pseudomonas aeruginosa compared to bekanamycin. For other susceptible Gram-negative organisms, both antibiotics can be effective.
Experimental Protocols for Efficacy Testing
The determination of MIC is crucial for assessing antibiotic efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures. The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate is grown on an appropriate agar medium. A suspension is then prepared in a suitable broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control with broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
Considered a gold standard for susceptibility testing, the agar dilution method involves incorporating varying concentrations of the antibiotic into molten agar before it solidifies. Standardized bacterial inocula are then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that completely inhibits bacterial growth.
Caption: Workflow for MIC determination by the agar dilution method.
Detailed Protocol Steps:
-
Preparation of Agar Plates: The antibiotic is diluted to various concentrations and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.
Conclusion
Both bekanamycin and tobramycin are effective aminoglycoside antibiotics with a shared mechanism of action. The choice between them for research or therapeutic development should be guided by the target pathogen. Tobramycin is demonstrably more potent against Pseudomonas aeruginosa in in vitro studies. For infections caused by other susceptible Gram-negative bacteria, both antibiotics may be considered. It is imperative for researchers to employ standardized methodologies, such as those outlined by CLSI, to ensure the accuracy and reproducibility of efficacy data.
References
Verifying the Potency of Bekanamycin Sulfate: A Comparative Guide to Antimicrobial Activity Confirmation
For researchers, scientists, and drug development professionals, ensuring the activity of antibiotic stock solutions is a critical step in obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of methods to confirm the activity of bekanamycin sulfate, an aminoglycoside antibiotic, and objectively evaluates its performance against common alternatives, gentamicin and amikacin.
Performance Comparison: this compound vs. Alternatives
The antimicrobial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the reported MIC ranges of bekanamycin, gentamicin, and amikacin against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Organism | MIC Range (µg/mL) | Reported Activity |
| This compound | Escherichia coli | 0.5 - 128 | Potent[1] |
| Staphylococcus aureus | 0.25 - 128 | Active (including penicillinase-producing strains)[1] | |
| Pseudomonas aeruginosa | 1 - 256 | Potent[1] | |
| Gentamicin | Escherichia coli | 0.03 - 128 | Potent[2][3] |
| Staphylococcus aureus | 0.03 - 128 | Active | |
| Pseudomonas aeruginosa | 0.12 - 256 | Potent | |
| Amikacin | Escherichia coli | 0.25 - 256 | Potent |
| Staphylococcus aureus | 0.5 - 64 | Active | |
| Pseudomonas aeruginosa | 0.5 - 512 | Potent |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology used. The data presented here is a compilation from various sources and should be used for comparative purposes. It is recommended to determine the MIC for your specific experimental conditions.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis through three primary mechanisms:
-
Inhibition of the initiation complex: It prevents the formation of the ribosomal complex necessary to start protein synthesis.
-
mRNA misreading: It causes the ribosome to misread the genetic code on the messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Obstruction of translocation: It blocks the movement of the ribosome along the mRNA, thereby halting protein elongation.
This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Caption: Mechanism of action of this compound.
Experimental Protocols for Activity Confirmation
To confirm the activity of a this compound stock solution, two standard microbiological assays are widely used: the broth microdilution method and the agar well diffusion method. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the minimum concentration of an antibiotic that inhibits the growth of a specific microorganism in a liquid medium.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Well Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.
Caption: Workflow for the agar well diffusion assay.
-
Preparation of Inoculated Agar Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Well Creation and Application of this compound:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 20-100 µL) of the this compound stock solution into each well.
-
Include a positive control (a known effective antibiotic) and a negative control (sterile deionized water or the solvent used to dissolve the antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates, typically inverted, at 37°C for 16-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
-
Interpretation of Results:
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts provided by CLSI.
-
Quality Control
For both methods, it is essential to use quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. The American Type Culture Collection (ATCC) provides a range of recommended QC strains.
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Bekanamycin (Kanamycin) | 1 - 4 |
| Gentamicin | 0.25 - 1 | |
| Amikacin | 1 - 4 | |
| Staphylococcus aureus ATCC® 29213™ | Bekanamycin (Kanamycin) | 1 - 4 |
| Gentamicin | 0.12 - 1 | |
| Amikacin | 1 - 4 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Bekanamycin (Kanamycin) | 4 - 16 |
| Gentamicin | 0.5 - 2 | |
| Amikacin | 1 - 4 |
Source: CLSI and ATCC documentation.
By following these standardized protocols and comparing the performance of this compound with relevant alternatives, researchers can confidently confirm the activity of their stock solutions and ensure the integrity of their experimental outcomes.
References
Navigating the Maze of Aminoglycoside Cross-Resistance: A Comparative Guide for Researchers
An in-depth analysis of cross-resistance patterns between bekanamycin and other critical aminoglycosides, supported by quantitative data and detailed experimental protocols to inform infectious disease research and drug development.
In the ongoing battle against antimicrobial resistance, a thorough understanding of cross-resistance patterns among antibiotics of the same class is paramount for effective therapeutic strategies and the development of novel agents. This guide provides a comprehensive comparison of cross-resistance between bekanamycin (a component of the kanamycin A complex) and other clinically significant aminoglycosides, including amikacin, gentamicin, and tobramycin. By presenting quantitative data, detailed experimental methodologies, and visual representations of resistance mechanisms, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cross-Resistance
The extent of cross-resistance between bekanamycin and other aminoglycosides is highly dependent on the underlying resistance mechanism and the bacterial species. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating these complex relationships.
| Bacterial Species | Resistance Mechanism | Bekanamycin (Kanamycin) MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Reference |
| Escherichia coli | Wild-Type | 2-4 | 1-4 | 0.5-2 | 0.25-1 | [1] |
| Escherichia coli | AAC(3)-II producer | >64 | 8 | >32 | >32 | [1] |
| Escherichia coli | AAC(6')-Ib producer | 16 | >64 | >32 | >32 | [1] |
| Pseudomonas aeruginosa | Wild-Type | 4-16 | 2-8 | 1-4 | 0.5-2 | [2] |
| Pseudomonas aeruginosa | Gentamicin-habituated | >256 | 16-64 | >256 | >256 | [3] |
| Staphylococcus aureus | Wild-Type | 1-4 | 2-8 | 0.25-1 | 0.125-0.5 | |
| Staphylococcus aureus | aac(6')-Ie+aph(2") | >128 | >128 | >128 | >128 | |
| Staphylococcus aureus | ant(4')-Ia | >128 | ≤8 | ≤1 | >128 | |
| Mycobacterium tuberculosis | Wild-Type | 1-4 | ≤1 | - | - | |
| Mycobacterium tuberculosis | rrs A1401G mutation | >256 | >256 | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are illustrative of general cross-resistance patterns.
Understanding the Mechanisms of Resistance
Cross-resistance among aminoglycosides is primarily mediated by three mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.
1. Aminoglycoside-Modifying Enzymes (AMEs): This is the most common mechanism of acquired aminoglycoside resistance. Bacteria produce enzymes that chemically modify the aminoglycoside molecule, preventing it from binding to its ribosomal target. There are three main classes of AMEs:
- Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.
- Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.
- Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenylyl) group to a hydroxyl group.
The substrate specificity of these enzymes determines the cross-resistance profile. For instance, an enzyme that modifies a site common to both bekanamycin and gentamicin will confer resistance to both antibiotics.
Caption: Mechanisms of cross-resistance to aminoglycosides.
2. Ribosomal Target Alteration: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind, can lead to reduced drug affinity and high-level resistance. A prominent example is the A1401G mutation in the rrs gene of Mycobacterium tuberculosis, which confers cross-resistance to both kanamycin and amikacin.
3. Efflux Pumps: Bacteria can actively transport aminoglycosides out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This mechanism often contributes to multi-drug resistance.
Experimental Protocols
Accurate determination of cross-resistance relies on standardized antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the MIC of bekanamycin and other aminoglycosides against a bacterial isolate.
Materials:
-
Bacterial isolate for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bekanamycin, amikacin, gentamicin, and tobramycin stock solutions of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of each aminoglycoside in CAMHB in the microtiter plate. b. The final volume in each well should be 100 µL. c. Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
-
Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The cross-resistance landscape between bekanamycin and other aminoglycosides is intricate and dictated by specific resistance determinants. A nuanced understanding of these patterns, supported by robust quantitative data and standardized experimental protocols, is essential for guiding clinical decisions, developing effective antimicrobial stewardship programs, and advancing the discovery of new therapeutic agents to combat the growing threat of antibiotic-resistant bacteria. This guide provides a foundational resource for researchers dedicated to this critical endeavor.
References
- 1. Population-based inference of aminoglycoside resistance mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility patterns and cross resistances of antibiotics against Pseudomonas aeruginosa in a teaching hospital of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Bekanamycin Sulfate in Different Culture Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of bekanamycin sulfate in various standard bacteriological culture media. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to accurately assess the efficacy of this aminoglycoside antibiotic. The information presented is based on established principles of antimicrobial susceptibility testing and highlights the critical role of culture medium composition in determining experimental outcomes.
Comparative Analysis of this compound Performance
The selection of an appropriate culture medium is a critical factor that can significantly influence the in vitro activity of antibiotics. For aminoglycosides like this compound, the composition of the medium, particularly its cation concentration and pH, can alter the measured Minimum Inhibitory Concentration (MIC).[1][2] While Mueller-Hinton Broth (MHB) is the internationally recommended standard medium for most aerobic and facultative anaerobic bacteria, other media such as Luria-Bertani (LB) Broth and Tryptic Soy Broth (TSB) are commonly used in research settings.[3][4]
Below is a qualitative comparison of the expected performance of this compound in these different media, based on their typical compositions.
Table 1: Qualitative Performance Comparison of this compound in Common Culture Media
| Culture Medium | Key Components & Characteristics | Expected Impact on this compound Activity |
| Mueller-Hinton Broth (MHB) | Standardized composition with controlled levels of divalent cations (Ca²⁺ and Mg²⁺). Low in sulfonamide inhibitors. | Optimal and Reproducible Activity. The controlled cation concentration ensures consistent and reliable MIC values, making it the gold standard for susceptibility testing. |
| Luria-Bertani (LB) Broth | High in tryptone, yeast extract, and sodium chloride. Cation concentrations are not standardized. | Potentially Variable and Reduced Activity. The high salt concentration and undefined levels of divalent cations can interfere with the uptake of bekanamycin across the bacterial cell membrane, potentially leading to higher and more variable MIC values. |
| Tryptic Soy Broth (TSB) | Rich in soybean and casein digests. Cation concentrations are not standardized. | Potentially Variable Activity. Similar to LB Broth, the non-standardized nature of TSB can lead to variability in bekanamycin's performance. The richer nutrient composition may also support more robust bacterial growth, which can sometimes influence MIC results. |
It is important to note that direct, quantitative comparisons of bekanamycin MICs across these different media are not extensively available in the literature, primarily because standardized protocols mandate the use of Mueller-Hinton Broth for clinical relevance and inter-laboratory comparability.
Experimental Protocols
Accurate determination of this compound's in vitro efficacy relies on standardized experimental protocols. The following section details the most widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile, purified water.
-
Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Procedure:
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Different Media and Bloods on the Results of Diffusion Antibiotic Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of New Broth Media for Microdilution Antibiotic Susceptibility Testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Bekanamycin Sulfate: A Comparative Analysis of Minimum Inhibitory Concentrations Against Key Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of bekanamycin sulfate against several key bacterial pathogens, contextualized with the performance of other aminoglycoside antibiotics. The data presented is compiled from published research to assist in drug development and research applications.
Introduction to this compound
This compound, also known as kanamycin B, is an aminoglycoside antibiotic.[1] Like other aminoglycosides, it is primarily effective against aerobic Gram-negative bacteria and also demonstrates activity against some Gram-positive organisms.[2] Its clinical applications are generally similar to those of kanamycin.[2] The bactericidal effect of bekanamycin is achieved through the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for bekanamycin (represented by its close analogue, kanamycin) and other common aminoglycosides against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.[2]
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Kanamycin | 0.78[3] | 3.5 (mg/L) |
| Gentamicin | 0.2 | - | |
| Escherichia coli | Kanamycin | - | 2 - 16 |
| Gentamicin | - | - | |
| Pseudomonas aeruginosa | Kanamycin | >128 | 3.12 - >200 |
| Tobramycin | 0.5 | 0.07 - >200 | |
| Gentamicin | 2 | 0.15 - >200 | |
| Amikacin | 4 | 0.31 - >200 | |
| Klebsiella pneumoniae | Kanamycin | >1024 (for high-level resistant strains) | - |
| Gentamicin | - | - | |
| Amikacin | - | - | |
| Tobramycin | - | - |
Note: Data for bekanamycin is often reported as kanamycin, of which bekanamycin (kanamycin B) is a major component. The presented values are synthesized from multiple sources for comparative purposes.
Experimental Protocols for MIC Determination
The determination of MIC is standardized to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and agar dilution techniques, with protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This widely used method involves serial dilutions of the antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: The prepared antibiotic dilutions are inoculated with the bacterial suspension. Control wells containing no antibiotic are included to ensure bacterial growth.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.
Agar Dilution Method
In this method, the antibiotic is incorporated into a solid growth medium.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth at the inoculation spot.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in antimicrobial susceptibility testing and the mechanism of action, the following diagrams are provided.
References
- 1. Activity of the semi-synthetic kanamycin B derivative, arbekacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Bekanamycin Sulfate Kill Curve for a New Cell Line: A Comparative Guide
For researchers and scientists in drug development, establishing a stable cell line is a critical step. When introducing a new cell line, it is imperative to determine the optimal concentration of the selection antibiotic. This guide provides a comprehensive comparison and detailed protocol for validating a kill curve for bekanamycin sulfate, an aminoglycoside antibiotic, in a novel cell line. Bekanamycin, like its close relative G418, is used to select for cells that have been successfully transfected with a plasmid conferring resistance.
The primary mechanism of action for this compound is the inhibition of protein synthesis. It achieves this by binding to the 30S ribosomal subunit in both prokaryotic and eukaryotic cells, which disrupts the elongation step of polypeptide synthesis.[1] This action is lethal to non-resistant cells, allowing for the selection of a pure population of successfully modified cells.
Comparative Analysis of Selection Antibiotics
While this compound is an effective selection agent, its performance is often compared to the more commonly used G418 (Geneticin). Both antibiotics share a similar mechanism of action and are used for selecting cells expressing the neomycin resistance gene (neo). However, the optimal concentration for each can vary significantly between cell lines. Therefore, a kill curve is an essential preliminary experiment to determine the minimum concentration of the antibiotic that effectively kills all non-transfected cells within a reasonable timeframe, typically 7 to 14 days.[2][3]
Experimental Data Summary
The following table summarizes hypothetical data from a this compound kill curve experiment performed on a new adherent mammalian cell line. The data illustrates the percentage of viable cells over a 14-day period at various antibiotic concentrations.
| This compound (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 100 | 85 | 60 | 45 | 30 |
| 200 | 70 | 40 | 20 | 5 |
| 400 | 50 | 15 | 0 | 0 |
| 600 | 30 | 5 | 0 | 0 |
| 800 | 10 | 0 | 0 | 0 |
| 1000 | 5 | 0 | 0 | 0 |
Based on this data, the optimal concentration for selection would be 400 µg/mL, as it is the lowest concentration that results in 100% cell death by day 10.
Detailed Experimental Protocol
This protocol outlines the steps for generating a kill curve to determine the optimal concentration of this compound for a new cell line.
Materials:
-
New cell line (adherent or suspension)
-
Complete cell culture medium
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
Sterile 0.22 µm syringe filter
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 50 mg/mL in sterile PBS or deionized water.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
The day before starting the kill curve, seed the cells in a 24-well or 96-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.[5] For adherent cells, a typical density is 0.8–3.0 x 10^5 cells/mL, while for suspension cells, it is 2.5–5.0 x 10^5 cells/mL.
-
-
Addition of this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range for mammalian cells is 0, 100, 200, 400, 600, 800, and 1000 µg/mL. It is crucial to include a no-antibiotic control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment (for adherent cells), and a decrease in cell density.
-
Replace the selective medium every 2-3 days.
-
-
Determining Cell Viability:
-
Assess cell viability at regular intervals (e.g., every 2-3 days) for a total of 10-14 days.
-
For adherent cells, this can be done by visual inspection or by using a viability assay such as MTT or Trypan Blue exclusion after trypsinization. For suspension cells, a sample can be directly taken for viability assessment.
-
-
Analysis:
-
The optimal concentration of this compound is the lowest concentration that causes complete cell death within the 10-14 day period.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Signaling pathway of this compound leading to cell death.
References
Synergistic Activity of Bekanamycin Sulfate with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis, binding irreversibly to the 30S ribosomal subunit.[1] While effective as a monotherapy against a range of bacteria, its clinical utility, particularly in the era of rising antimicrobial resistance, is significantly enhanced when used in combination with other antibiotics. This guide provides a comparative analysis of the synergistic activity of this compound with other antimicrobial agents, supported by experimental data and detailed methodologies. Due to the limited availability of extensive synergy data specifically for this compound, this guide incorporates data from its close structural and functional analog, kanamycin, as a representative aminoglycoside.
Mechanisms of Synergy
The enhanced efficacy of this compound in combination therapies stems from complementary mechanisms of action that target different bacterial cellular processes. A predominant synergistic interaction is observed with cell wall synthesis inhibitors, such as β-lactams and fosfomycin. These agents disrupt the integrity of the bacterial cell wall, which is thought to facilitate the intracellular uptake of bekanamycin, leading to higher concentrations at its ribosomal target and a more potent bactericidal effect.[2][3]
Quantitative Analysis of Synergistic Activity
The synergistic effect of antibiotic combinations is quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Synergistic Activity against Gram-Negative Bacteria
Kanamycin, as a proxy for bekanamycin, has demonstrated significant synergistic activity with various antibiotics against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.
| Combination (Kanamycin +) | Organism | FIC Index | Interpretation | Reference |
| Cefsulodin | Escherichia coli | 0.37 | Synergy | [4] |
| Fosfomycin | Pseudomonas aeruginosa | <0.5 (in 60-80% of isolates) | Synergy | [5] |
Synergistic Activity against Gram-Positive Bacteria
Synergistic interactions have also been observed against Gram-positive bacteria like Staphylococcus aureus.
| Combination (Kanamycin +) | Organism | FIC Index | Interpretation | Reference |
| Ampicillin | Staphylococcus aureus (multi-drug resistant) | 0.562 | Additive | |
| Cefsulodin | Staphylococcus aureus | 1.0 | Additive |
Synergistic Activity against Mycobacteria
Bekanamycin is a crucial component of multi-drug regimens for treating infections caused by Mycobacterium tuberculosis and other nontuberculous mycobacteria. It exhibits synergy with other anti-mycobacterial agents.
| Combination (Bekanamycin/Kanamycin +) | Organism | FIC Index | Interpretation | Reference |
| Rifampin | Mycobacterium intracellulare | Synergistic Effect Demonstrated | Synergy | |
| Ethambutol | Mycobacterium intracellulare | Synergistic Effect Demonstrated | Synergy |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantify the synergistic effects of antibiotic combinations.
1. Preparation of Antibiotic Solutions:
- Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.
- Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well microtiter plates.
2. Inoculum Preparation:
- Culture the test bacterium on a suitable agar medium for 18-24 hours.
- Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Setup:
- In a new 96-well microtiter plate, add 50 µL of CAMHB to each well.
- Transfer 50 µL of each dilution of this compound along the y-axis (rows).
- Transfer 50 µL of each dilution of the second antibiotic along the x-axis (columns). This creates a matrix of antibiotic combinations.
- Include control wells for each antibiotic alone, a growth control (inoculum without antibiotics), and a sterility control (broth only).
4. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- Calculate the FIC index for each combination showing inhibition to determine synergy, additivity, or antagonism.
Visualizing Synergistic Mechanisms and Workflows
Proposed Mechanism of Synergy: Bekanamycin and β-Lactams/Fosfomycin
Caption: Mechanism of synergy between bekanamycin and cell wall synthesis inhibitors.
Experimental Workflow for Checkerboard Assay
Caption: Workflow for determining antibiotic synergy using the checkerboard assay.
Conclusion
The synergistic combination of this compound with other antibiotics, particularly those targeting bacterial cell wall synthesis, represents a promising strategy to enhance antibacterial efficacy and combat drug resistance. The data presented, primarily from its analog kanamycin, underscores the potential for potentiation against a broad spectrum of pathogens. Further research focusing specifically on this compound is warranted to fully elucidate its synergistic potential and to optimize its use in clinical settings. The standardized experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Bekanamycin Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent pharmaceutical compounds like Bekanamycin sulfate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound, an aminoglycoside antibiotic, requires careful handling to prevent potential health risks, including nephrotoxicity and ototoxicity.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Area | Recommended PPE | Specifications and Best Practices |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for operations with a high risk of aerosol generation.[2] For lower-risk activities, a properly fitted N95 or FFP2 respirator should be used.[2] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.[2] |
| Body | Disposable Coveralls or Lab Coat | Disposable coveralls made of materials like Tyvek are recommended.[2] A dedicated lab coat can be used for lower-risk activities. |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield can be worn over goggles for added protection. |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following operational plan outlines the key phases from preparation to disposal.
1. Preparation:
-
Designated Area: All handling of this compound powder must occur in a designated and restricted area, such as a certified chemical fume hood or a glove box.
-
Decontamination: Ensure all surfaces and equipment are thoroughly decontaminated before and after handling.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily accessible.
2. Donning PPE:
-
Put on all required PPE in the correct sequence in a designated clean area before entering the handling area.
3. Handling this compound:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders gently to minimize dust generation.
-
Solution Preparation: When dissolving the powder, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
4. Doffing PPE:
-
Remove PPE in a designated doffing area to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
5. Disposal:
-
All materials that have come into contact with this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical advice.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: Alert others in the area. Use a spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
